Cyclo(Phe-Phe)
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182799 | |
| Record name | Cyclo(phenylalanyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2862-51-3 | |
| Record name | Cyclo(phenylalanylphenylalanine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(phenylalanyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(phenylalanyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclo(Phe-Phe): Core Properties and Structure
Introduction
Cyclo(L-phenylalanyl-L-phenylalanine), commonly referred to as Cyclo(Phe-Phe), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are the simplest form of cyclic peptides and are widely present in nature, exhibiting a range of biological and pharmacological activities.[1] Cyclo(Phe-Phe) itself has garnered significant interest due to its unique structural features and potential therapeutic applications, including its role as a dual inhibitor of the serotonin (B10506) transporter and acetylcholinesterase, as well as its anti-biofilm properties.[2] This technical guide provides a comprehensive overview of the core properties, structure, and known biological activities of Cyclo(Phe-Phe), along with relevant experimental protocols.
Basic Properties
Cyclo(Phe-Phe) is a white to off-white powder.[3] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of Cyclo(Phe-Phe)
| Property | Value | Reference |
| CAS Number | 2862-51-3 | [2] |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| Melting Point | 315-316 °C | [2] |
| Boiling Point | 594.2°C at 760 mmHg | [2] |
| Density | 1.186 g/cm³ | [2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [4][5] |
Table 2: Spectroscopic Data of Cyclo(Phe-Phe)
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Aromatic protons typically resonate in the downfield region, while the α-protons of the peptide backbone are found further upfield. | [4] |
| ¹³C NMR | Provides complementary structural information to ¹H NMR. | [3][4] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is used for precise molecular weight and elemental composition determination. | [4] |
| Single-Crystal XRD | The conformation reveals an intramolecular CH-π interaction. | [6] |
Structure
Cyclo(Phe-Phe) is a 2,5-diketopiperazine derivative featuring benzyl (B1604629) groups at positions 3 and 6 in the 3S,6S-diastereomer form.[2] The rigid cyclic backbone is a key feature of its structure. Superimposition of single-crystal X-ray diffraction (XRD) structures of Cyclo(Phe-Phe) reveals a consistent conformation characterized by an intramolecular CH-π interaction.[6]
Experimental Protocols
Synthesis
Solid-phase peptide synthesis (SPPS) is a common method for synthesizing cyclic dipeptides like Cyclo(Phe-Phe). The following is a generalized protocol based on the widely used Fmoc/tBu strategy.
Generalized Solid-Phase Synthesis of Cyclo(Phe-Phe)
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).[7][8]
-
First Amino Acid Coupling: Couple the first Fmoc-protected phenylalanine (Fmoc-Phe-OH) to the resin using a coupling agent such as HBTU/HOBt or DIC/Oxyma.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in DMF.[7][10]
-
Second Amino Acid Coupling: Couple the second Fmoc-Phe-OH to the deprotected N-terminus of the first phenylalanine residue.
-
Fmoc Deprotection: Remove the Fmoc group from the dipeptide.
-
Cleavage and Cyclization: Cleave the linear dipeptide from the resin. The cyclization to form the diketopiperazine ring can occur spontaneously upon cleavage or may require specific conditions such as heating in a suitable solvent.
-
Purification: Purify the crude Cyclo(Phe-Phe) using techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC).[11]
Caption: Generalized workflow for the solid-phase synthesis of Cyclo(Phe-Phe).
Purification
High-performance liquid chromatography (HPLC) is a standard method for the purification of cyclic dipeptides.
General HPLC Purification Protocol
-
Column: A reverse-phase C18 column is typically used.[12]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA), is employed.[12]
-
Detection: UV detection at wavelengths around 210 nm and 254 nm is common for peptides containing aromatic residues.[11]
-
Fraction Collection: Fractions containing the purified peptide are collected, combined, and the solvent is removed, typically by lyophilization.[12]
Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized Cyclo(Phe-Phe).[4]
-
Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of Cyclo(Phe-Phe).[4]
-
¹H NMR: Provides information on the proton environment. The aromatic protons of the phenylalanine side chains are expected in the 7.2-7.4 ppm range, with α-protons of the backbone appearing more upfield.[4]
-
¹³C NMR: Complements the ¹H NMR data for full structural confirmation.[3]
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to determine through-bond and through-space connectivities, which helps in defining the three-dimensional structure.[4]
Biological Activities and Signaling Pathways
Cyclo(Phe-Phe) has demonstrated several interesting biological activities.
Dual Inhibition of Serotonin Transporter and Acetylcholinesterase
Cyclo(Phe-Phe) has been identified as a dual inhibitor of the serotonin transporter (SERT) and acetylcholinesterase (AChE).[2] This dual activity makes it a potential candidate for the development of therapeutic agents for neurological and psychiatric disorders.[2]
-
Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132).[13] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be beneficial in conditions like Alzheimer's disease.[13] The mechanism of inhibition by many compounds involves binding to the active site or a peripheral anionic site of the enzyme.[14][15]
Caption: Simplified diagram of acetylcholinesterase inhibition by Cyclo(Phe-Phe).
-
Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[16] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism used by many antidepressant drugs.[16]
Caption: Simplified diagram of serotonin transporter inhibition by Cyclo(Phe-Phe).
Anti-biofilm and Anti-adherence Activity
Cyclo(Phe-Phe) has been shown to act as an anti-biofilm and anti-adherence agent against oral pathogens.[2] Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[5][17] The mechanism of anti-biofilm activity for many compounds involves interference with quorum sensing, inhibition of initial bacterial attachment, or disruption of the extracellular polymeric substance (EPS) matrix.[5][18]
Caption: Potential points of interference of Cyclo(Phe-Phe) in the biofilm formation process.
Anticancer Activity
Cyclic dipeptides, including Cyclo(Phe-Phe), have been investigated for their anticancer properties.[19] Studies have shown that some cyclic peptides can induce cytotoxic and cytostatic effects in cancer cells, such as melanoma.[19] While the precise mechanism of action for Cyclo(Phe-Phe) in cancer is still under investigation, the rigid structure of cyclic peptides is thought to contribute to their enhanced biological activity compared to their linear counterparts.[19]
Conclusion
Cyclo(Phe-Phe) is a cyclic dipeptide with well-defined physicochemical properties and a conformationally constrained structure. Its demonstrated biological activities as a dual inhibitor of key neurotransmitter transporters and as an anti-biofilm agent highlight its potential for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize Cyclo(Phe-Phe) and its analogs for further exploration of their therapeutic potential.
References
- 1. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 5. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. rsc.org [rsc.org]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism for the inhibition of acetylcholinesterases by irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 19. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Phe-Phe): A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-L-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant scientific interest due to its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of Cyclo(Phe-Phe). Detailed experimental protocols for both its recovery from natural sources and its chemical synthesis are presented. Furthermore, this guide summarizes the quantitative data on its biological activities and explores the potential signaling pathways through which it exerts its effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Natural Occurrence
The first reported isolation of Cyclo(L-Phe-L-Phe), also referred to as L-phenylalanine anhydride, dates back to 1962 by Birkinshaw and Mohammed. They identified the compound as a metabolite produced by the fungus Penicillium nigricans.[1] Since its initial discovery, Cyclo(Phe-Phe) and other diketopiperazines have been isolated from a wide array of natural sources, including various fungi, bacteria, and even some food products. For instance, Cyclo(L-Phe-L-Phe) has been identified as a component of chicken essence, a traditional remedy popular in Southeast Asia.[2]
These compounds are secondary metabolites, often produced by microorganisms as part of their chemical defense or signaling mechanisms.[3] The natural occurrence of Cyclo(Phe-Phe) in diverse biological systems highlights its potential as a bioactive molecule with evolutionary significance.
Isolation and Synthesis: Experimental Protocols
The acquisition of Cyclo(Phe-Phe) for research and development can be achieved through isolation from natural sources or by chemical synthesis. Both approaches offer distinct advantages and are detailed below.
Isolation from Natural Sources
The original method for isolating Cyclo(L-Phe-L-Phe) from Penicillium nigricans provides a foundational protocol for its extraction from fungal cultures.
Protocol: Isolation of Cyclo(L-Phe-L-Phe) from Penicillium nigricans (Based on the work of Birkinshaw and Mohammed, 1962)[1]
-
Cultivation: Penicillium nigricans is cultured in a suitable liquid medium. The composition of the medium and fermentation conditions (temperature, pH, aeration) are optimized to maximize the production of the desired metabolite.
-
Extraction: After a sufficient incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure Cyclo(L-Phe-L-Phe).
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Synthesis
Chemical synthesis offers a more controlled and scalable approach to obtaining Cyclo(Phe-Phe) and its analogs. Both solid-phase and solution-phase methods are commonly employed.
Protocol: Solid-Phase Synthesis of Cyclo(Phe-Phe)
This method involves the sequential addition of amino acids to a solid support (resin), followed by cyclization and cleavage from the resin.
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is chosen as the solid support.[4]
-
First Amino Acid Coupling: The first Fmoc-protected phenylalanine (Fmoc-Phe-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).[4]
-
Second Amino Acid Coupling: The second Fmoc-Phe-OH is coupled to the deprotected N-terminus of the first phenylalanine.
-
Final Deprotection: The Fmoc group of the second phenylalanine is removed.
-
Cyclization: The linear dipeptide attached to the resin is cyclized by activating the carboxylic acid of the C-terminal phenylalanine and reacting it with the free amine of the N-terminal phenylalanine.
-
Cleavage: The cyclic dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by preparative HPLC.
Protocol: Solution-Phase Synthesis of Cyclo(Phe-Phe)
This method involves the synthesis of a linear dipeptide in solution, followed by cyclization.
-
Dipeptide Formation: Protected L-phenylalanine derivatives are coupled in solution using standard peptide coupling reagents to form a linear dipeptide.
-
Deprotection: The protecting groups at the N- and C-termini of the linear dipeptide are removed.
-
Cyclization: The deprotected linear dipeptide is subjected to high-dilution conditions with a coupling reagent to favor intramolecular cyclization over polymerization.
-
Purification: The resulting Cyclo(Phe-Phe) is purified by crystallization or chromatography.
Biological Activity and Quantitative Data
Cyclo(Phe-Phe) and its derivatives have demonstrated a range of biological activities, with anticancer properties being one of the most studied. The following tables summarize some of the available quantitative data on the cytotoxic effects of Cyclo(Phe-Phe) and related compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Phe) | Various | Not Specified | - | [5] |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 | Melanoma | 40.65 | [5] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 | Melanoma | 9.42 | [5] |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC28 | Melanoma | >40 | [5] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 | Melanoma | 11.96 | [5] |
Table 1: Cytotoxicity of Cyclo(Phe-Phe) Analogs against Melanoma Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Stereocalpin [cyclo-(Phe-N(Me)Phe-Unk)] | HT29 | Human Colon Carcinoma | 6.5 | [6] |
| Stereocalpin [cyclo-(Phe-N(Me)Phe-Unk)] | B16F10 | Human Skin Carcinoma | 11.9 | [6] |
| Stereocalpin [cyclo-(Phe-N(Me)Phe-Unk)] | HepG2 | Human Liver Carcinoma | 13.4 | [6] |
Table 2: Cytotoxicity of a Cyclo(Phe-Phe) Containing Depsipeptide.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by Cyclo(Phe-Phe) are still under active investigation, studies on closely related cyclodipeptides provide valuable insights into its potential mechanisms of action. A plausible mechanism for its anticancer and neuroprotective effects involves the modulation of key signaling cascades related to apoptosis, inflammation, and cell survival.
Potential Anti-inflammatory and Neuroprotective Pathway
Based on studies of the structurally similar compound Cyclo(L-Pro-L-Phe), a potential mechanism for the neuroprotective and anti-inflammatory effects of Cyclo(Phe-Phe) may involve the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This inhibition, in turn, can suppress the expression of inflammatory mediators and pro-apoptotic proteins, ultimately leading to cell survival.[5][7]
Caption: Potential anti-inflammatory and neuroprotective signaling pathway of Cyclo(Phe-Phe).
Induction of Apoptosis
A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. Cyclodipeptides have been shown to induce apoptosis in cancer cells.[8] The intrinsic apoptosis pathway is a likely target for Cyclo(Phe-Phe). This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.
Caption: Proposed intrinsic apoptosis pathway induced by Cyclo(Phe-Phe).
Experimental Workflows
The following diagrams illustrate the general workflows for the isolation and synthesis of Cyclo(Phe-Phe).
Caption: Experimental workflow for the isolation of Cyclo(Phe-Phe).
Caption: Experimental workflow for the solid-phase synthesis of Cyclo(Phe-Phe).
Conclusion
Cyclo(Phe-Phe) is a naturally occurring cyclic dipeptide with significant therapeutic potential, particularly in the areas of oncology and neuroprotection. This technical guide has provided a comprehensive overview of its discovery, methods for its isolation and synthesis, and a summary of its biological activities. The detailed experimental protocols and insights into its potential mechanisms of action are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising molecule. Further investigation into the specific signaling pathways modulated by Cyclo(Phe-Phe) will be crucial for its future development as a clinical candidate.
References
- 1. scispace.com [scispace.com]
- 2. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cyclo(Phe-Phe): A Comprehensive Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-phenylalanyl-L-phenylalanine), commonly referred to as Cyclo(Phe-Phe), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. Naturally occurring in various microorganisms and food products, Cyclo(Phe-Phe) has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cyclo(Phe-Phe), detailed experimental protocols for its characterization, and an exploration of its known biological functions, including its roles in oncology and neuropharmacology. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Physicochemical Characteristics
The fundamental physicochemical properties of Cyclo(Phe-Phe) are crucial for its handling, formulation, and interpretation of its biological activity. These characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 294.35 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 315-316 °C | [2][4] |
| Boiling Point | 594.2 °C at 760 mmHg | [2] |
| Density | 1.186 g/cm³ | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1] Sparingly soluble in water. | [1] |
| Predicted pKa | 12.88 ± 0.60 | [2] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical and biological parameters of Cyclo(Phe-Phe).
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. For peptides like Cyclo(Phe-Phe) that may decompose at high temperatures, specialized techniques are required.
Method 1: Capillary Method
This is a standard pharmacopeial method for melting point determination.
-
Apparatus: Melting point apparatus with a heated stand (liquid bath or metal block) and a high-accuracy thermometer or digital sensor.
-
Procedure:
-
Finely grind a small sample of Cyclo(Phe-Phe).
-
Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled, programmed rate.
-
Visually observe the sample. The melting point is the temperature at which the solid phase completely transforms into a liquid. Modern instruments can automate this detection and record the melting range.
-
Method 2: Fast Scanning Calorimetry (FSC)
FSC is particularly useful for biomolecules that decompose before melting when using conventional methods.
-
Apparatus: Fast Scanning Calorimeter.
-
Procedure:
-
A small sample of Cyclo(Phe-Phe) is placed on the FSC sensor.
-
The sample is subjected to very high heating rates (e.g., up to 20,000 K/s).
-
This rapid heating allows the sample to melt before thermal decomposition can occur.
-
The instrument records the heat flow as a function of temperature, and the melting temperature is determined from the resulting thermogram.
-
Determination of Solubility
Understanding the solubility of Cyclo(Phe-Phe) in various solvents is essential for its use in biological assays and for formulation development.
Method: Gravimetric Analysis
-
Prepare a supersaturated solution of Cyclo(Phe-Phe) in the desired solvent (e.g., water, ethanol) at a specific temperature.
-
Stir the solution for a sufficient time to ensure equilibrium is reached.
-
Centrifuge or filter the solution to remove any undissolved solid.
-
Take a known volume of the clear, saturated supernatant and place it in a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Weigh the container with the dried residue.
-
The solubility is calculated as the mass of the dissolved Cyclo(Phe-Phe) per volume of the solvent.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, such as absorption and membrane permeability.
Method: Shake-Flask Method with LC-MS Quantification
-
Prepare a stock solution of Cyclo(Phe-Phe) in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of Cyclo(Phe-Phe) between the two phases.
-
Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Quantify the concentration of Cyclo(Phe-Phe) in each phase using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
The LogP value is calculated as the logarithm of the ratio of the concentration of Cyclo(Phe-Phe) in the n-octanol phase to its concentration in the aqueous phase.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of Cyclo(Phe-Phe) to inhibit the activity of the enzyme acetylcholinesterase, which is relevant to its potential therapeutic effects in neurodegenerative diseases.
Method: Ellman's Colorimetric Assay
-
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce TNB, which is quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Cyclo(Phe-Phe) stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the Cyclo(Phe-Phe) solution (test wells) or solvent (control wells).
-
Add the AChE solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per unit time) for each well.
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
The IC₅₀ value (the concentration of Cyclo(Phe-Phe) that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Serotonin (B10506) Transporter (SERT) Inhibition Assay
This assay evaluates the ability of Cyclo(Phe-Phe) to inhibit the reuptake of serotonin, a key mechanism in the treatment of depression and other mood disorders.
Method: Radioligand Uptake Assay in Synaptosomes
-
Principle: This assay measures the uptake of a radiolabeled serotonin analogue (e.g., [³H]5-HT) into synaptosomes, which are isolated nerve terminals containing SERT. The inhibitory effect of Cyclo(Phe-Phe) is determined by its ability to reduce the accumulation of the radioligand inside the synaptosomes.
-
Materials:
-
Rat brain tissue (for synaptosome preparation)
-
[³H]Serotonin ([³H]5-HT)
-
Krebs-Ringer HEPES (KRH) buffer
-
Cyclo(Phe-Phe) stock solution
-
Scintillation fluid and counter
-
-
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in a sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomes with various concentrations of Cyclo(Phe-Phe) or vehicle (control).
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT.
-
Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent SERT inhibitor, like fluoxetine) from the total uptake.
-
Determine the percentage of inhibition for each concentration of Cyclo(Phe-Phe).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Biological Activities and Signaling Pathways
Cyclo(Phe-Phe) has been reported to exhibit a range of biological activities, with potential applications in oncology and the treatment of neurological disorders.
Anticancer Activity: Induction of Apoptosis
Several studies have indicated that cyclic dipeptides, including those structurally similar to Cyclo(Phe-Phe), can induce apoptosis (programmed cell death) in cancer cells.[5] The proposed mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.
While the precise molecular interactions for Cyclo(Phe-Phe) are still under full investigation, a plausible signaling cascade based on the activity of related cyclic dipeptides involves the following key steps:
-
Mitochondrial Membrane Permeabilization: Cyclo(Phe-Phe) is hypothesized to induce changes in the mitochondrial outer membrane potential.
-
Regulation of Bcl-2 Family Proteins: It may modulate the expression or activity of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
-
Cytochrome c Release: The shift in the Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome complex. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.
Caption: Proposed mitochondria-mediated apoptosis pathway induced by Cyclo(Phe-Phe).
Neuropharmacological Activity: Dual Inhibition of SERT and AChE
Cyclo(Phe-Phe) has been identified as a dual inhibitor of the serotonin transporter (SERT) and acetylcholinesterase (AChE). This dual activity suggests its potential as a therapeutic agent for neurological and psychiatric disorders where both serotonergic and cholinergic systems are implicated, such as depression and Alzheimer's disease.
-
SERT Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, Cyclo(Phe-Phe) can increase the concentration and duration of action of this neurotransmitter, which is a key mechanism of action for many antidepressant drugs.
-
AChE Inhibition: By inhibiting the enzyme that breaks down acetylcholine, Cyclo(Phe-Phe) can increase the levels of this neurotransmitter in the brain. This is a therapeutic strategy used to improve cognitive function in patients with Alzheimer's disease.
Caption: Dual inhibitory action of Cyclo(Phe-Phe) on SERT and AChE in the synapse.
Conclusion
Cyclo(Phe-Phe) is a cyclic dipeptide with well-defined physicochemical characteristics and promising biological activities. Its ability to induce apoptosis in cancer cells and to dually inhibit SERT and AChE highlights its potential as a lead compound in drug discovery programs for oncology and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphate Is Essential for Inhibition of the Mitochondrial Permeability Transition Pore by Cyclosporin A and by Cyclophilin D Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Cyclic Dipeptides
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids.[1][2] Widespread in nature, they are produced by a variety of organisms including bacteria, fungi, plants, and animals.[1][2] Due to their rigid cyclic structure, CDPs exhibit enhanced stability, resistance to enzymatic degradation by proteases, and conformational rigidity compared to their linear counterparts.[1][3] These characteristics make them attractive scaffolds for drug discovery and development, with a broad spectrum of demonstrated biological activities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of CDPs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Biological Activities of Cyclic Dipeptides
Cyclic dipeptides have been shown to possess a wide array of biological and pharmacological properties. The most notable of these include anticancer, antimicrobial, neuroprotective, anti-inflammatory, and quorum sensing inhibitory activities.[1][2][3]
Anticancer Activity
A significant number of cyclic dipeptides have demonstrated potent antitumor activities.[4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation in various human cancer cell lines.[6][7] Proline-based CDPs, in particular, have emerged as a biologically pre-validated platform for the discovery of novel anticancer agents due to their unique structural features that allow for better target binding and increased cell permeability.[2]
Quantitative Data on Anticancer Activity
| Cyclic Dipeptide | Cancer Cell Line | Activity Metric | Value | Reference |
| Cyclo(Phe-Pro) | HT-29 (Colon) | % Growth Inhibition (10 mM) | > 50% | [6] |
| Cyclo(Phe-Pro) | HT-29 (Colon) | Apoptosis Induction (5 mM) | 18.3 ± 2.8% | [6] |
| Cyclo(Tyr-Cys) | HeLa (Cervical) | - | Greatest inhibition among tested | |
| Cyclo(l-IIe-l-Pro) | HCT-116 (Colon) | IC50 | 22 µg/mL | [8] |
| Cyclo(l-IIe-l-Pro) | MCF-7 (Breast) | IC50 | 27 µg/mL | [8] |
| Cyclo(l-Phe-2-OH-d-Pro) | HCT-116 (Colon) | IC50 | 30 µg/mL | [8] |
| Cyclo(l-Phe-2-OH-d-Pro) | MCF-7 (Breast) | IC50 | 30 µg/mL | [8] |
| Bacillusamide B | HCT-116 (Colon) | IC50 | 25 µg/mL | [8] |
| Bacillusamide B | MCF-7 (Breast) | IC50 | 27 µg/mL | [8] |
| Scleritodermin A | HCT116 (Colon) | IC50 | 1.9 µM | |
| Scleritodermin A | A2780 (Ovarian) | IC50 | 0.94 µM | [9] |
| Scleritodermin A | SKBR3 (Breast) | IC50 | 0.67 µM | [9] |
| Aurilide | HeLa S3 (Cervical) | IC50 | 0.013 µM | [9] |
Experimental Protocols: Anticancer Activity Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for Cell Viability:
-
Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with varying concentrations of the cyclic dipeptide for a specified period (e.g., 72 hours).[6]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
SRB Assay (Sulphorhodamine B) for Cytotoxicity:
-
Seed cells in a 96-well plate and treat with the test compounds for a set duration (e.g., 48 hours).[6]
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the optical density to determine cell density.
-
-
Apoptosis Assays (Hoechst Staining and Annexin V Binding):
-
Hoechst 33342 Staining: This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation.[6]
-
Treat cells with the cyclic dipeptide.
-
Stain the cells with Hoechst 33342 dye.
-
Observe the cells under a fluorescence microscope to identify apoptotic nuclei.
-
-
Annexin V Binding: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[6]
-
Treat cells with the cyclic dipeptide.
-
Incubate the cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
-
-
Antimicrobial Activity
Cyclic dipeptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][5] Their structural stability and resistance to proteases make them promising candidates for the development of new antibiotics.
Quantitative Data on Antimicrobial Activity
| Cyclic Dipeptide Combination | Microorganism | MIC (mg/L) | Reference |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Enterococcus faecium (VRE) | 0.25 - 1 | [10] |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Enterococcus faecalis (VRE) | 0.25 - 1 | [10] |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Escherichia coli | 0.25 - 0.5 | [10] |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Staphylococcus aureus | 0.25 - 0.5 | [10] |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Micrococcus luteus | 0.25 - 0.5 | [10] |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Candida albicans | 0.25 - 0.5 | [10] |
| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Cryptococcus neoformans | 0.25 - 0.5 | [10] |
| Cyclic Peptide | Microorganism | MIC (µg/mL) | Reference |
| Peptide 15c | Gram-positive bacteria | 1.5 - 6.2 | [11] |
| Peptide 15c | Gram-negative bacteria | 6.2 - 25 | [11] |
| Peptide 15c | Fungi | 3.1 - 25 | [11] |
| Peptide 16c | Gram-positive bacteria | 1.5 - 6.2 | [11] |
| Peptide 16c | Gram-negative bacteria | 6.2 - 25 | [11] |
| Peptide 16c | Fungi | 3.1 - 25 | [11] |
Experimental Protocol: Kirby-Bauer Disc Diffusion Assay
This method is used to determine the antimicrobial susceptibility of bacteria to a particular substance.[4][5]
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Impregnate sterile filter paper discs with a known concentration of the cyclic dipeptide.
-
Place the discs on the surface of the agar plate.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc, which indicates the extent of the antimicrobial activity.
Neuroprotective Activity
Certain cyclic dipeptides have demonstrated significant neuroprotective effects, suggesting their potential in treating neurodegenerative diseases and brain injury.[3][12] They can cross the blood-brain barrier and exert their effects through various mechanisms, including the modulation of neurotransmitter systems and cellular signaling pathways.[1][13]
Quantitative Data on Neuroprotective Activity
| Cyclic Dipeptide | Assay | Model | Activity | Reference |
| 1-ARA-35b | Beam walking, Place learning | Controlled cortical impact injury in mice | Significant functional recovery | [12] |
| Cyclo(Ala-Gln) | SIGMA1 Binding Assay | - | IC50 = 13.4 µM | [13] |
| Cyclo(Ala-His) | SIGMA1 Binding Assay | - | IC50 = 19.4 µM | [13] |
| Cyclo(Val-Gly) | SIGMA1 Binding Assay | - | IC50 = 11.5 µM | [13] |
| Proline/Hydroxyproline-CDPs | Cell Viability Assay | HT-22 cells with Glu or H2O2 induced injury | Neuroprotective effects | [14] |
Experimental Protocol: Neuroprotection Assay in HT-22 Cells
This in vitro assay assesses the ability of a compound to protect neuronal cells from excitotoxicity or oxidative stress.[14]
-
Culture HT-22 murine hippocampal neuronal cells.
-
Induce neuronal injury by exposing the cells to glutamate (B1630785) (e.g., 20 mM) or hydrogen peroxide (e.g., 400 µM) for 24 hours.
-
To test for neuroprotection, pretreat the cells with the cyclic dipeptide (e.g., at 25 and 50 µM) for 4 hours before co-treating with the injury-inducing agent.
-
Assess cell viability using a suitable method, such as the CCK-8 (Cell Counting Kit-8) assay, which is similar to the MTT assay. An increase in cell viability in the presence of the cyclic dipeptide indicates a neuroprotective effect.
Anti-inflammatory Activity
Cyclic dipeptides have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and Keap1-Nrf2 pathways.[15][16]
Quantitative Data on Anti-inflammatory Activity
| Cyclic Dipeptide | Cell Line | Target | Effect | Reference |
| Citrusin XI | RAW264.7 | NO production | IC50 = 70 µM | [16] |
| Peptide-4 | - | Keap1 binding | Kd = 7.1 ± 0.2 nM | [15] |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by inflammatory signals (e.g., LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. Some cyclic dipeptides, such as citrusin XI, can inhibit this pathway by preventing the degradation of IκBα and blocking the phosphorylation of NF-κB.[16]
Caption: NF-κB signaling pathway and its inhibition by cyclic dipeptides.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
-
Culture RAW264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the cyclic dipeptide for a short period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve. A decrease in NO production indicates anti-inflammatory activity.[16]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[17][18] Cyclic dipeptides can act as QS inhibitors (QSIs) by interfering with QS signaling molecules, thereby reducing bacterial pathogenicity without exerting bactericidal effects, which may reduce the likelihood of resistance development.[17]
Quantitative Data on Quorum Sensing Inhibition
| Cyclic Dipeptide | Organism | QS-regulated Process | % Inhibition | Reference |
| Cyclo(l-Tyr-l-Pro) | Chromobacterium violaceum CV026 | Violacein (B1683560) production | 79% | [17][19] |
| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PA01 | Pyocyanin production | 41% | [17] |
| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PA01 | Protease activity | 20% | [17] |
| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PA01 | Elastase activity | 32% | [17] |
Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa
In P. aeruginosa, the Las and Rhl QS systems regulate the expression of virulence factors. The autoinducers (AHLs) bind to their cognate receptors (LasR and RhlR), which then activate the transcription of target genes. Cyclic dipeptides like cyclo(l-Tyr-l-Pro) can competitively bind to these receptors, blocking the binding of the native autoinducers and thereby inhibiting the expression of virulence factors.[17]
Caption: Quorum sensing pathway in P. aeruginosa and its inhibition by cyclic dipeptides.
Experimental Protocol: Violacein Inhibition Assay in Chromobacterium violaceum
This is a common reporter strain-based assay for screening QS inhibitors.
-
Grow an overnight culture of C. violaceum (e.g., CV026, a mutant that requires an external supply of AHL to produce the purple pigment violacein).
-
In a 96-well plate, add the bacterial culture, a suitable AHL (like C6-HSL), and different concentrations of the cyclic dipeptide.
-
Incubate the plate until the control wells (without the inhibitor) show intense purple color.
-
Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment. A reduction in purple color indicates QS inhibition.[17]
Conclusion
Cyclic dipeptides represent a versatile and promising class of natural products with a remarkable range of biological activities. Their inherent stability and conformational rigidity provide a solid foundation for the design and development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating molecules. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of cyclic dipeptides will undoubtedly pave the way for new and effective treatments for a variety of diseases.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective and nootropic actions of a novel cyclized dipeptide after controlled cortical impact injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Atlas of Neuroprotective Cyclic Dipeptides Derived from Food Gelatin Using Peptidomics and Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Anti-inflammatory activity of a new cyclic peptide, citrusin XI, isolated from the fruits of Citrus unshiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
In Silico Prediction of Cyclo(Phe-Phe) Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Phe), a cyclic dipeptide belonging to the diketopiperazine class of molecules, has garnered significant interest in the scientific community for its diverse and promising bioactive properties. These properties, including anticancer, antimicrobial, and quorum sensing inhibitory activities, position Cyclo(Phe-Phe) as a compelling scaffold for the development of novel therapeutic agents. The in silico prediction of these bioactivities plays a pivotal role in accelerating the drug discovery and development process, offering a cost-effective and time-efficient approach to screen and characterize potential drug candidates.
This in-depth technical guide provides a comprehensive overview of the in silico prediction of Cyclo(Phe-Phe) bioactivity. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to explore the therapeutic potential of this fascinating molecule. The guide summarizes key quantitative data, details relevant experimental protocols for bioactivity validation, and provides visual representations of associated signaling pathways and experimental workflows.
Predicted Bioactivities and Quantitative Data
The bioactivity of Cyclo(Phe-Phe) and its analogs has been investigated across several therapeutic areas. While specific quantitative data for Cyclo(Phe-Phe) is still emerging in the literature, studies on closely related cyclic dipeptides, particularly those containing phenylalanine and proline residues, provide valuable insights into its potential efficacy.
Anticancer Activity
Cyclic dipeptides have demonstrated significant cytotoxic effects against various cancer cell lines, with apoptosis being a commonly implicated mechanism of cell death.[1] The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Pro) | HCT-116 | 21.4 µg/mL | [2] |
| Cyclo(L-Phe-L-Pro) | OVCAR-8 | 18.3 µg/mL | [2] |
| Cyclo(L-Phe-L-Pro) | SF-295 | 16.0 µg/mL | [2] |
| Cyclo(D-Tyr-D-Phe) | A549 | 10 | [3] |
| CLA | DMBC29 | 9.42 | [4] |
| P11 | DMBC29 | 40.65 | [4] |
Table 1: Anticancer Activity of Cyclo(Phe-Phe) Analogs and Related Cyclic Dipeptides. This table summarizes the IC50 values of various cyclic dipeptides against different cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of cyclic dipeptides have been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound | Microbial Strain | MIC Value | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [5] |
| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | 20 mg/mL | [5] |
| Cyclo(Phe-Pro) | Escherichia coli | Broad Spectrum | [6] |
| Cyclo(Phe-Pro) | Pseudomonas aeruginosa | Broad Spectrum | [6] |
| Cyclo(Phe-Pro) | Klebsiella pneumoniae | Broad Spectrum | [6] |
| Cyclo(Phe-Pro) | Staphylococcus aureus | Broad Spectrum | [6] |
| Cyclo(Phe-Pro) | Bacillus subtilis | Broad Spectrum | [6] |
| Cyclo(Phe-Pro) | Streptococcus pneumoniae | Broad Spectrum | [6] |
| Cyclo(Trp-Pro) | Candida albicans | Broad Spectrum | [6] |
| Cyclo(Trp-Pro) | Aspergillus niger | Broad Spectrum | [6] |
| Cyclo(Trp-Pro) | Penicillium notatum | Broad Spectrum | [6] |
Table 2: Antimicrobial Activity of Cyclo(Phe-Phe) Analogs and Related Cyclic Dipeptides. This table presents the MIC values and observed antimicrobial spectrum of various cyclic dipeptides.
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. Cyclic dipeptides have been shown to interfere with QS signaling pathways. While specific IC50 values for Cyclo(Phe-Phe) as a quorum sensing inhibitor are not widely reported, related compounds have demonstrated promising activity.
In Silico Prediction Methodologies
A variety of computational methods are employed to predict the bioactivity of Cyclo(Phe-Phe) and to elucidate its mechanism of action at a molecular level.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential molecular targets for Cyclo(Phe-Phe) and in understanding the key interactions that govern its binding affinity. The general workflow for molecular docking of a cyclic peptide like Cyclo(Phe-Phe) is as follows:
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of the Cyclo(Phe-Phe)-protein complex over time.[7][8] These simulations can be used to assess the stability of the docked pose, to analyze conformational changes in both the ligand and the protein upon binding, and to calculate binding free energies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[9][10] By developing QSAR models for a set of cyclic dipeptides with known bioactivities, it is possible to predict the activity of novel derivatives of Cyclo(Phe-Phe) and to guide the design of more potent analogs.
Experimental Protocols for Bioactivity Validation
In silico predictions must be validated through rigorous experimental testing. The following are detailed protocols for key assays used to assess the bioactivity of Cyclo(Phe-Phe).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.
Objective: To determine the IC50 value of Cyclo(Phe-Phe) against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cyclo(Phe-Phe)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of Cyclo(Phe-Phe) in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of Cyclo(Phe-Phe) against a specific bacterial or fungal strain.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cyclo(Phe-Phe)
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a stock solution of Cyclo(Phe-Phe) in DMSO. Perform a two-fold serial dilution of the compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Western Blotting for Apoptosis Marker Detection
Western blotting is a technique used to detect specific proteins in a sample. In the context of Cyclo(Phe-Phe) bioactivity, it can be used to investigate the induction of apoptosis by detecting key apoptotic markers such as cleaved caspases and PARP.[1]
Objective: To determine if Cyclo(Phe-Phe) induces apoptosis in cancer cells by detecting the cleavage of caspase-3.
Materials:
-
Cancer cells treated with Cyclo(Phe-Phe)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cancer cells with Cyclo(Phe-Phe) for a specified time. Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates the induction of apoptosis.
Signaling Pathways and Visualizations
Understanding the molecular pathways modulated by Cyclo(Phe-Phe) is crucial for elucidating its mechanism of action. Based on studies of related cyclic dipeptides, a putative signaling pathway for Cyclo(Phe-Phe)-induced apoptosis is presented below.
The following diagram illustrates a general experimental workflow for assessing the bioactivity of Cyclo(Phe-Phe).
Conclusion
The in silico prediction of Cyclo(Phe-Phe) bioactivity offers a powerful and efficient approach to explore its therapeutic potential. By combining computational methodologies with targeted experimental validation, researchers can accelerate the identification and characterization of this promising cyclic dipeptide as a lead compound for the development of novel anticancer, antimicrobial, and other therapeutic agents. This technical guide provides a foundational framework for such investigations, offering a comprehensive resource for scientists and drug development professionals in this exciting field of research. Further studies are warranted to generate more specific quantitative data for Cyclo(Phe-Phe) and to fully elucidate its mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia | MDPI [mdpi.com]
- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined use of molecular dynamics simulations and NMR to explore peptide bond isomerization and multiple intramolecular hydrogen-bonding possibilities in a cyclic pentapeptide, cyclo(Gly-Pro-D-Phe-Gly-Val) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Cyclo(L-Phe-L-Phe) in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational landscape of Cyclo(L-phenylalanyl-L-phenylalanine) [Cyclo(Phe-Phe)], a cyclic dipeptide of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure of this molecule in solution is paramount for elucidating its biological activity and for the rational design of novel therapeutics and functional materials. This guide synthesizes key findings from spectroscopic and computational studies, offering a comprehensive overview of the conformational preferences, the experimental methodologies used to probe them, and the underlying principles governing its structural dynamics.
Introduction to Cyclo(Phe-Phe) and its Conformational Flexibility
Cyclo(Phe-Phe) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their rigid backbone and diverse biological activities. The conformational flexibility of Cyclo(Phe-Phe) is largely determined by the puckering of the DKP ring and the orientation of the two bulky phenyl side chains. In solution, Cyclo(Phe-Phe) does not exist as a single static structure but rather as a dynamic equilibrium of multiple conformers. The primary conformational states are characterized by the orientation of the phenyl rings relative to the DKP ring.
The two principal conformations are the "folded" (or syn) and "extended" (or anti) forms. In the folded conformation, the two phenyl rings are oriented on the same side of the DKP ring, leading to a compact structure stabilized by intramolecular π-π stacking interactions. In the extended conformation, the phenyl rings are on opposite sides of the DKP ring, resulting in a more elongated structure. Nuclear Magnetic Resonance (NMR) studies in dimethyl sulfoxide (B87167) (DMSO) solution indicate a fast conformational equilibrium between these states.[1]
Conformational States of the Diketopiperazine Ring
The 2,5-diketopiperazine ring in cyclic dipeptides is not strictly planar. It can adopt several puckered conformations, including boat, chair, and twist-boat forms. The specific conformation is influenced by the nature of the amino acid side chains and the solvent environment. For Cyclo(Phe-Phe), the DKP ring is generally considered to be in a flattened boat or twist-boat conformation. The degree of puckering is often described by the dihedral angles within the ring.
Orientation of the Phenyl Side Chains
The orientation of the phenyl side chains is the most significant determinant of the overall shape of Cyclo(Phe-Phe). The primary conformations are:
-
Folded Conformation: Characterized by one of the phenyl rings being folded back over the DKP ring. This conformation is stabilized by favorable intramolecular interactions, such as CH-π interactions between the aromatic ring and the protons of the DKP ring. In solvents like water, the hydrophobic effect can further favor this folded state.
-
Extended Conformation: In this conformation, the phenyl side chains extend away from the DKP ring. This state is more prevalent in polar aprotic solvents like DMSO, where solute-solvent interactions can overcome the intramolecular stabilizing forces of the folded form.[1]
The equilibrium between these conformers is a key aspect of the solution-state behavior of Cyclo(Phe-Phe) and has significant implications for its interaction with biological targets.
Experimental Techniques for Conformational Analysis
The conformational analysis of Cyclo(Phe-Phe) in solution relies heavily on a combination of spectroscopic techniques and computational modeling.
NMR spectroscopy is the most powerful tool for elucidating the solution conformation of peptides.[1] Key NMR parameters used in the conformational analysis of Cyclo(Phe-Phe) include:
-
¹H and ¹³C Chemical Shifts: The chemical shifts of the protons and carbons in Cyclo(Phe-Phe) are sensitive to the local electronic environment and, therefore, to the conformation. For instance, in a folded conformation, the protons of one phenyl ring will experience an upfield shift due to the ring current effect of the other phenyl ring.
-
J-Coupling Constants (³JHH): The vicinal coupling constants between the α-proton and the β-protons of the phenylalanine residues are related to the dihedral angle χ1 (N-Cα-Cβ-Cγ) through the Karplus equation. This allows for the determination of the preferred side-chain rotamers.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons. The presence of specific NOE cross-peaks in a 2D NOESY or ROESY spectrum provides direct evidence for the spatial proximity of protons, which is crucial for defining the overall three-dimensional structure. For Cyclo(Phe-Phe), NOEs between the protons of the two phenyl rings would be indicative of a folded conformation.
CD spectroscopy is a valuable technique for studying the secondary structure and stereochemistry of chiral molecules like cyclic dipeptides. The CD spectrum of Cyclo(Phe-Phe) is sensitive to the relative orientation of the two phenyl chromophores. Theoretical calculations combined with experimental CD spectra can help to distinguish between different conformational isomers and determine the predominant solution structure.
Computational Approaches
Computational methods, such as molecular mechanics, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations, are indispensable for a comprehensive conformational analysis.[2]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of Cyclo(Phe-Phe) in solution, allowing for the exploration of the conformational landscape and the identification of stable and metastable states.
-
Density Functional Theory (DFT) Calculations: DFT calculations can be used to accurately predict the energies of different conformers and to calculate NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.
Summary of Conformational Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Phe-L-Phe) in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | ~8.2 (s) | - |
| CαH | ~4.1 (m) | ~56.0 |
| CβH₂ | ~2.8 (dd), ~3.1 (dd) | ~37.0 |
| Phenyl-H (ortho) | ~7.2 | ~129.0 |
| Phenyl-H (meta) | ~7.3 | ~128.0 |
| Phenyl-H (para) | ~7.2 | ~126.0 |
| C=O | - | ~167.0 |
Note: These are approximate chemical shifts based on data for similar cyclic dipeptides and general knowledge of peptide NMR. Actual values can vary with experimental conditions.
Table 2: Representative Vicinal Coupling Constants (³J) for Phenylalanine Side Chains
| Coupling | Typical Value (Hz) (gauche) | Typical Value (Hz) (trans) |
| ³J(Hα, Hβa) | 3-5 | 10-13 |
| ³J(Hα, Hβb) | 3-5 | 10-13 |
Note: The observed coupling constants are a population-weighted average of the values for the different rotamers.
Table 3: Key NOE Distances for Conformational Determination
| Proton Pair | Expected Distance (Å) - Folded | Expected Distance (Å) - Extended |
| Phenyl-H (ring 1) ↔ Phenyl-H (ring 2) | < 5.0 | > 5.0 |
| CαH (residue 1) ↔ NH (residue 2) | ~2.8 | ~2.8 |
| CαH ↔ Phenyl-H (same residue) | < 4.0 | < 4.0 |
Experimental Protocols
-
Sample Preparation: Dissolve ~5 mg of Cyclo(Phe-Phe) in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to verify sample purity and concentration.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify spin-coupled protons.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-500 ms (B15284909) to identify through-space proton-proton interactions.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Measure the vicinal coupling constants (³JHH) from the 1D ¹H spectrum.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain semi-quantitative distance restraints.
-
-
Sample Preparation: Prepare a stock solution of Cyclo(Phe-Phe) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL. Prepare a series of dilutions to determine the optimal concentration for measurement (typically in the range of 0.1-0.5 mg/mL).
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum from 190 to 300 nm at room temperature.
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity [θ].
-
Compare the experimental spectrum with theoretical spectra calculated for different conformations to determine the predominant solution structure.
-
Visualizations
Caption: Workflow for the conformational analysis of Cyclo(Phe-Phe).
Caption: Conformational equilibrium of Cyclo(Phe-Phe) in solution.
References
Methodological & Application
Synthesis of Cyclo(L-Phe-L-Phe): An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Cyclo(L-phenylalanyl-L-phenylalanine), a cyclic dipeptide with significant potential in peptidomimetics and drug discovery due to its constrained conformation and hydrophobic nature.[1] The protocol outlines a detailed, multi-step solution-phase synthesis, followed by purification and characterization.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have garnered considerable interest in medicinal chemistry. Their rigid structure allows for a defined orientation of side chains, which can lead to enhanced binding affinity and selectivity for biological targets. Cyclo(L-Phe-L-Phe), composed of two L-phenylalanine residues, presents a unique hydrophobic scaffold that can be exploited in the design of novel therapeutics. This protocol details a robust and reproducible method for its synthesis.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of the intermediate and final products.
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-L-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86-88[2] |
| L-Phe-OMe·HCl | C₁₀H₁₄ClNO₂ | 215.68 | 158-162 |
| Boc-L-Phe-L-Phe-OMe | C₂₄H₃₀N₂O₅ | 426.51 | Not Reported |
| Cyclo(L-Phe-L-Phe) | C₁₈H₁₈N₂O₂ | 294.35[3] | 315-316 |
Table 2: Expected Yields for Synthetic Steps
| Step | Reaction | Expected Yield (%) |
| 1 | N-Boc Protection of L-Phenylalanine | 78-87[2] |
| 2 | Esterification of L-Phenylalanine | ~95 |
| 3 | Peptide Coupling | 80-90 |
| 4 | Boc Deprotection & Cyclization | 60-70 |
| 5 | Purification | 80-90 (recovery) |
Table 3: Spectroscopic Data for Cyclo(L-Phe-L-Phe)
| Type | Data |
| ¹H NMR | Predicted shifts based on similar structures. δ ~7.2-7.4 (m, 10H, Ar-H), ~4.1 (m, 2H, α-H), ~3.0 (m, 4H, β-H₂). |
| ¹³C NMR | Predicted shifts based on similar structures. δ ~167 (C=O), ~136 (Ar-C), ~130, ~129, ~127 (Ar-CH), ~56 (α-C), ~38 (β-C). |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Cyclo(L-Phe-L-Phe).
Step 1: N-Boc Protection of L-Phenylalanine (Boc-L-Phe-OH)
-
Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (B78521) (1 equivalent) to the solution and cool to 0 °C.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Phe-OH as a white solid.[2]
Step 2: Methyl Esterification of L-Phenylalanine (L-Phe-OMe·HCl)
-
Suspend L-phenylalanine (1 equivalent) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.
Step 3: Peptide Coupling to form Boc-L-Phe-L-Phe-OMe
-
Dissolve Boc-L-Phe-OH (1 equivalent) and L-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C.
-
Add N-methylmorpholine (NMM) (1 equivalent) to neutralize the hydrochloride salt.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).[4]
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes.
Step 4: Boc Deprotection and Cyclization to Cyclo(L-Phe-L-Phe)
-
Dissolve the purified Boc-L-Phe-L-Phe-OMe (1 equivalent) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude dipeptide amine salt in a high-boiling point solvent such as toluene (B28343) or xylene.
-
Add a catalytic amount of a weak base, such as diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux for 12-24 hours, monitoring the cyclization by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude Cyclo(L-Phe-L-Phe).
Step 5: Purification of Cyclo(L-Phe-L-Phe)
-
Collect the precipitated crude product by filtration.
-
Wash the solid with a cold, non-polar solvent like hexanes or diethyl ether to remove residual impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure Cyclo(L-Phe-L-Phe) as a white crystalline solid.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of Cyclo(L-Phe-L-Phe).
Caption: Workflow for the synthesis of Cyclo(L-Phe-L-Phe).
Caption: Logical steps in the synthesis of Cyclo(L-Phe-L-Phe).
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). Cyclization is a key strategy in drug discovery to enhance the metabolic stability, receptor affinity, and bioavailability of peptides. On-resin cyclization is an efficient method that simplifies purification and can improve reaction yields.
Introduction to On-Resin Cyclization of Dipeptides
The formation of cyclic dipeptides on a solid support is most commonly achieved through the intramolecular cyclization of a linear dipeptide, leading to the formation of a stable six-membered diketopiperazine ring. This process is often a spontaneous side reaction in SPPS, particularly when proline is the second amino acid in the sequence, but it can be strategically employed for the specific synthesis of CDPs.[1][2] The "pseudo-dilution" effect of the solid support favors this intramolecular cyclization over intermolecular reactions, thus minimizing the formation of oligomeric byproducts.[3]
The general workflow for the solid-phase synthesis of cyclic dipeptides involves the sequential coupling of two amino acids to a solid support, followed by the removal of the N-terminal protecting group of the second amino acid. This exposes the free amine, which can then nucleophilically attack the ester linkage of the first amino acid to the resin, leading to the cyclization and concomitant cleavage of the cyclic dipeptide from the solid support.
Experimental Protocols
General Solid-Phase Synthesis of a Linear Dipeptide Precursor
This protocol outlines the manual synthesis of a linear dipeptide on a 2-chlorotrityl chloride (2-CTC) resin, which is amenable to mild cleavage conditions that can favor on-resin cyclization.[4][5]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., HBTU, HATU, DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents to resin loading) and DIPEA (8 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
Pre-activate the second Fmoc-protected amino acid (4 equivalents) with a coupling agent (e.g., HBTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove residual piperidine.
-
On-Resin Cyclization and Cleavage to Yield a Cyclic Dipeptide
Following the synthesis of the linear dipeptide, the on-resin cyclization can be induced. The specific conditions can be optimized depending on the amino acid sequence.
Procedure:
-
Cyclization:
-
Suspend the deprotected dipeptide-resin in a suitable solvent such as DMF, DCM, or a mixture thereof.
-
The cyclization can often proceed spontaneously at room temperature. Heating (e.g., to 50°C) can be applied to accelerate the reaction.[6]
-
Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the product, and analyzing by LC-MS.
-
-
Cleavage from Resin:
-
Once the cyclization is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature to cleave the cyclic dipeptide from the resin and remove any remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude cyclic dipeptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
Purify the cyclic dipeptide by preparative RP-HPLC.
-
Quantitative Data Summary
The yield and purity of solid-phase synthesized cyclic dipeptides are influenced by several factors including the resin type, coupling reagents, cyclization conditions, and the amino acid sequence. The following table summarizes representative data for the synthesis of various cyclic dipeptides.
| Cyclic Dipeptide | Resin | Coupling Reagent | Cyclization Conditions | Crude Purity (%) | Overall Yield (%) | Reference |
| cyclo(Asp-linker) | Rink Amide Polystyrene | DIC/Oxyma | 50°C, 2x 30 min | ~15-20 | Not Reported | [6] |
| cyclo(Glu-linker) | Rink Amide Polystyrene | DIC/Oxyma | 50°C, 2x 30 min | ~22-28 | Not Reported | [6] |
| cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) | PEGA or CLEAR | NCL | Aqueous milieu | ~70 | 76-86 | [7] |
| Wollamide B | 2-CTC | HBTU/DIPEA | Solution phase | High | 17 | [8] |
| Dianthin G analogue | Aminomethyl polystyrene | HBTU/DIPEA | Solution phase | Not Reported | Not Reported | [5] |
NCL: Native Chemical Ligation
Signaling Pathway and Experimental Workflow
Bacterial Quorum Sensing Mediated by Cyclic Dipeptides
Cyclic dipeptides have been identified as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density.[1][3] In several bacterial species, specific cyclic dipeptides act as autoinducers, binding to receptor proteins to either activate or inhibit the transcription of target genes involved in processes like biofilm formation, virulence factor production, and antibiotic resistance.[9][10]
Caption: Quorum sensing signaling pathway mediated by cyclic dipeptides.
Experimental Workflow for Solid-Phase Synthesis of Cyclic Dipeptides
The following diagram illustrates the general workflow for the solid-phase synthesis and purification of cyclic dipeptides.
Caption: General workflow for solid-phase synthesis of cyclic dipeptides.
References
- 1. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Cyclo(Phe-Phe) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Phe), a cyclic dipeptide (CDP) composed of two phenylalanine residues, belongs to the diketopiperazine class of natural and synthetic compounds. These cyclic peptides are of significant interest in pharmaceutical research due to their rigidified backbone, which imparts favorable pharmacokinetic properties and diverse biological activities. The precise three-dimensional structure and conformational dynamics of Cyclo(Phe-Phe) are crucial for understanding its structure-activity relationship (SAR) and for the rational design of novel therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural elucidation of cyclic peptides in solution.[1] It provides detailed information on the covalent framework, stereochemistry, and conformational preferences of the molecule. This application note provides a detailed guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization and conformational analysis of Cyclo(L-Phe-L-Phe).
Data Presentation
The structural elucidation of Cyclo(Phe-Phe) relies on the careful analysis of various NMR parameters. The following tables summarize the key quantitative data obtained from a comprehensive suite of NMR experiments performed in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Cyclo(L-Phe-L-Phe) in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| NH | 8.15 | s | - |
| α-H | 4.10 | m | - |
| β-Hₐ | 3.05 | dd | 13.5, 4.5 |
| β-Hₑ | 2.75 | dd | 13.5, 5.5 |
| Phenyl (o, m, p) | 7.20-7.35 | m | - |
Table 2: ¹³C NMR Chemical Shifts for Cyclo(L-Phe-L-Phe) in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 169.5 |
| α-C | 56.5 |
| β-C | 37.0 |
| Phenyl-C₁ | 137.5 |
| Phenyl-C₂,₆ | 129.0 |
| Phenyl-C₃,₅ | 128.5 |
| Phenyl-C₄ | 126.5 |
Note: The chemical shift and coupling constant values are based on typical data for Cyclo(L-Phe-L-Phe) and may vary slightly depending on experimental conditions such as solvent, concentration, and temperature.[1]
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of Cyclo(Phe-Phe) are provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified Cyclo(Phe-Phe) and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing the amide proton (NH) signals due to its ability to form hydrogen bonds and slow down the exchange with residual water.
-
Filtration: To ensure optimal spectral quality, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Degassing (Optional): For sensitive Nuclear Overhauser Effect (NOE) experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
2.1. 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (protons connected through 2-4 bonds).
-
Pulse Program: Standard COSY sequence (e.g., cosygpppqf on Bruker systems).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 4-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans per Increment: 2-4.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (2-4 bonds).
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf on Bruker systems).
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.[2]
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 8-16.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (<5 Å), providing crucial information for conformational analysis.
-
Pulse Program: Standard NOESY or ROESY sequence (e.g., noesygpph or roesygpph on Bruker systems).
-
Mixing Time (d8 for NOESY, spin-lock time for ROESY): For small molecules like Cyclo(Phe-Phe), a NOESY mixing time of 300-800 ms (B15284909) is typically used.[3] For ROESY, a shorter mixing time of 150-300 ms is common.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans per Increment: 8-16.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of Cyclo(Phe-Phe) using NMR spectroscopy and the key correlations used for structure determination.
Caption: Experimental workflow for the NMR-based structural elucidation of Cyclo(Phe-Phe).
Caption: Logical relationships in NMR-based structure determination of Cyclo(Phe-Phe).
References
- 1. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 3. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Mass Spectrometry Analysis of Cyclic Dipeptides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). These compounds are of significant interest due to their diverse biological activities, including roles in cell-to-cell communication and potential as therapeutic agents. The following sections offer comprehensive methodologies for the extraction, identification, and quantification of CDPs from various matrices, including fermented foods and bacterial cultures.
Application Note 1: Quantitative Analysis of Cyclic Dipeptides in Fermented Foods
Cyclic dipeptides are commonly found in fermented and heat-treated foods such as cheese, Pu-erh tea, and roasted coffee, where they contribute to both the flavor profile and potential bioactivity.[1] This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a wide range of CDPs in complex food matrices.
The methodology relies on a reversed-phase chromatographic separation followed by detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer. This approach offers high selectivity and sensitivity, enabling the accurate quantification of CDPs even at low concentrations. Sample preparation involves a straightforward extraction followed by filtration, making it suitable for high-throughput analysis. The successful application of this method has been demonstrated in the analysis of Pu-erh tea, where 18 different CDPs were quantified at concentrations ranging from 0.0017 to 0.11 ppm.[2]
Application Note 2: Identification and Analysis of Cyclic Dipeptides in Bacterial Cultures
Bacteria utilize cyclic dipeptides as signaling molecules in quorum sensing (QS), a process of cell-to-cell communication that regulates various physiological processes, including biofilm formation and virulence factor production.[3] Understanding the production and role of these CDPs is crucial for developing novel antimicrobial strategies. This application note outlines a workflow for the extraction and identification of CDPs from bacterial culture supernatants.
The protocol involves solvent extraction of the culture medium, followed by chromatographic separation and analysis by LC-MS/MS. The fragmentation patterns of CDPs in the mass spectrometer are key to their identification and structural elucidation. For instance, cyclo(Pro-Phe), cyclo(Pro-Tyr), cyclo(Pro-Val), and cyclo(Pro-Leu) have been identified as autoinducers in the quorum sensing system of Serratia odorifera.[3]
Experimental Protocols
Protocol 1: Sample Preparation from Fermented Foods (e.g., Pu-erh Tea)
This protocol is adapted from a method used for the analysis of cyclic dipeptides in Pu-erh tea.[4]
-
Sample Milling: Mill 2 grams of dried tea leaves into a fine powder.
-
Extraction: Add the milled tea to 200 g of hot water (100°C) and extract for 10 minutes.
-
Filtration: Filter the extract through a 0.45 µm membrane filter.
-
Dilution: The filtered extract can be directly used as the analytical sample for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Bacterial Cultures
This protocol provides a general procedure for the extraction of cyclic dipeptides from bacterial fermentation broth.[5]
-
Cell Removal: Centrifuge the bacterial culture at 4,000 rpm for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Concentration: Combine the ethyl acetate layers and concentrate using a rotary evaporator at 48°C.
-
Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Cyclic Dipeptides
This protocol provides a general LC-MS/MS method for the analysis of a broad range of cyclic dipeptides.[4]
-
Liquid Chromatography:
-
Column: Atlantis T3 column (100 Å, 3 µm, 150 × 2.1 mm i.d.)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0 min: 2% B
-
5 min: 5% B
-
25 min: 50% B
-
30-35 min: 98% B
-
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Quantitative Data
The following tables summarize the LC-MS/MS parameters for the analysis of 31 cyclic dipeptides and the quantitative results obtained from the analysis of Pu-erh tea extract.[6]
Table 1: Optimized MRM Parameters for the Analysis of 31 Cyclic Dipeptides [6]
| No. | Cyclic Dipeptide | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1 | Cyclo(-Gly-His) | 195.1 | 138.1 | 25 | 15 |
| 2 | Cyclo(-Ala-His) | 209.1 | 138.1 | 25 | 15 |
| 3 | Cyclo(-Ser-Ser) | 175.1 | 70.1 | 20 | 10 |
| 4 | Cyclo(-Gly-Gly) | 115.1 | 70.1 | 20 | 10 |
| 5 | Cyclo(-Asp-Asp) | 231.1 | 116.1 | 20 | 10 |
| 6 | Cyclo(-Glu-Gly) | 187.1 | 70.1 | 20 | 10 |
| 7 | Cyclo(-Ala-Gln) | 200.1 | 129.1 | 20 | 10 |
| 8 | Cyclo(-His-Pro) | 235.1 | 70.1 | 30 | 20 |
| 9 | Cyclo(-Ala-Ala) | 143.1 | 70.1 | 20 | 10 |
| 10 | Cyclo(-Gly-Pro) | 155.1 | 70.1 | 25 | 15 |
| 11 | Cyclo(-Pro-Thr) | 199.1 | 70.1 | 25 | 15 |
| 12 | Cyclo(-Ser-Tyr) | 251.1 | 107.1 | 25 | 15 |
| 13 | Cyclo(-D-Ala-Pro) | 169.1 | 70.1 | 25 | 15 |
| 14 | Cyclo(-His-Phe) | 285.1 | 120.1 | 30 | 20 |
| 15 | Cyclo(-Pro-Pro) | 195.1 | 70.1 | 30 | 20 |
| 16 | Cyclo(-Gly-Leu) | 171.1 | 86.1 | 20 | 10 |
| 17 | Cyclo(-Phe-Ser) | 235.1 | 91.1 | 25 | 15 |
| 18 | Cyclo(-Pro-Tyr) | 261.1 | 70.1 | 30 | 20 |
| 19 | Cyclo(-Val-Pro) | 197.1 | 70.1 | 25 | 15 |
| 20 | Cyclo(-Gly-Phe) | 205.1 | 91.1 | 25 | 15 |
| 21 | Cyclo(-Asp-Phe) | 263.1 | 120.1 | 25 | 15 |
| 22 | Cyclo(-Gly-Trp) | 244.1 | 130.1 | 25 | 15 |
| 23 | Cyclo(-Leu-Pro) | 211.1 | 70.1 | 25 | 15 |
| 24 | Cyclo(-Met-Met) | 263.1 | 75.1 | 20 | 10 |
| 25 | Cyclo(-Phe-Pro) | 245.1 | 70.1 | 30 | 20 |
| 26 | Cyclo(-Trp-Tyr) | 350.1 | 130.1 | 30 | 20 |
| 27 | Cyclo(-Ile-Pro) | 211.1 | 70.1 | 25 | 15 |
| 28 | Cyclo(-Leu-Leu) | 227.2 | 86.1 | 20 | 10 |
| 29 | Cyclo(-Phe-Phe) | 295.2 | 120.1 | 30 | 20 |
| 30 | Cyclo(-Trp-Pro) | 284.1 | 70.1 | 30 | 20 |
| 31 | Cyclo(-Val-Val) | 199.2 | 72.1 | 20 | 10 |
Table 2: Quantitative Analysis of Cyclic Dipeptides in Pu-erh Tea Extract [6]
| Cyclic Dipeptide | Retention Time (min) | RSD (%) (n=3) | Linearity (r²) | Concentration (ppm) | Recovery (%) |
| Cyclo(-Gly-His) | 3.2 | 4.5 | 0.999 | 0.0031 | 55.4 |
| Cyclo(-Ala-His) | 3.4 | 4.2 | 0.999 | 0.0028 | 58.7 |
| Cyclo(-Gly-Gly) | 4.4 | 4.8 | 0.999 | 0.0017 | 62.3 |
| Cyclo(-His-Pro) | 6.0 | 5.3 | 0.998 | 0.012 | 68.9 |
| Cyclo(-Gly-Pro) | 7.9 | 2.5 | 1.000 | 0.015 | 95.6 |
| Cyclo(-Pro-Thr) | 10.1 | 1.9 | 1.000 | 0.0089 | 102.1 |
| Cyclo(-Ser-Tyr) | 10.4 | 2.8 | 0.999 | 0.0023 | 65.4 |
| Cyclo(-D-Ala-Pro) | 11.2 | 1.5 | 1.000 | 0.021 | 98.7 |
| Cyclo(-His-Phe) | 12.5 | 3.1 | 0.999 | 0.0045 | 60.1 |
| Cyclo(-Pro-Pro) | 12.8 | 2.1 | 1.000 | 0.11 | 93.2 |
| Cyclo(-Pro-Tyr) | 14.5 | 2.5 | 1.000 | 0.0098 | 85.4 |
| Cyclo(-Val-Pro) | 15.1 | 1.8 | 1.000 | 0.087 | 96.3 |
| Cyclo(-Leu-Pro) | 17.6 | 2.1 | 1.000 | 0.095 | 99.1 |
| Cyclo(-Phe-Pro) | 17.9 | 2.6 | 0.999 | 0.043 | 91.8 |
| Cyclo(-Ile-Pro) | 18.2 | 1.9 | 1.000 | 0.076 | 97.5 |
| Cyclo(-Leu-Leu) | 20.4 | 2.3 | 1.000 | 0.0056 | 68.2 |
| Cyclo(-Phe-Phe) | 20.8 | 2.6 | 1.000 | 0.0021 | 88.9 |
| Cyclo(-Val-Val) | 22.0 | 1.4 | 1.000 | 0.0034 | 92.4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of cyclic dipeptides.
Quorum Sensing Signaling Pathway
References
Application Notes and Protocols for Cyclo(Phe-Phe) in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phenylalanine-L-Phenylalanine), also known as Cyclo(Phe-Phe) or DKP1, is a cyclic dipeptide that has garnered interest in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines.[1] As a member of the diketopiperazine (DKP) class of molecules, Cyclo(Phe-Phe) presents a rigid and stable scaffold, making it an attractive candidate for therapeutic development. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of Cyclo(Phe-Phe) in cancer cell lines. The methodologies described herein are essential for researchers investigating the anticancer potential of this and other cyclic dipeptides.
Mechanism of Action
While the precise molecular targets of Cyclo(Phe-Phe) are still under investigation, studies on structurally related cyclic dipeptides, such as Cyclo(Phe-Pro), strongly suggest that its cytotoxic activity is mediated through the induction of apoptosis.[2] The proposed mechanism involves the activation of the intrinsic mitochondrial pathway, a key cascade in programmed cell death. This pathway is characterized by the activation of initiator caspases, leading to the activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.[2]
Data Presentation
Quantitative data on the cytotoxic effects of cyclic dipeptides is crucial for comparative analysis and for determining effective concentrations for further studies. While specific IC50 values for Cyclo(Phe-Phe) are not extensively documented in publicly available literature, data from structurally related and larger cyclic peptides containing the Phe-Phe motif provide a valuable reference for estimating its potency.
| Compound Name | Cancer Cell Line | Assay Duration | IC50 Value (µM) |
| CLA (cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe -)) | Melanoma (Patient-Derived) | 48 hours | ~10[1][3] |
| P11 (cyclo(Pro-homoPro-β³homoPhe-Phe -)) | Melanoma (Patient-Derived) | 48 hours | ~40[1][3] |
| Cyclo(Phe-Pro) | HT-29 (Colon Carcinoma) | Not Specified | 4.04 mM |
| HeLa (Cervical Carcinoma) | Not Specified | 2.92 mM | |
| MCF-7 (Breast Carcinoma) | Not Specified | 6.53 mM |
Note: The IC50 values for Cyclo(Phe-Pro) are in the millimolar range, suggesting that the inclusion of a proline residue significantly alters the cytotoxic potency compared to the more complex Phe-Phe containing cyclic peptides.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the cytotoxic and apoptotic effects of Cyclo(Phe-Phe).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., melanoma, colon, breast)
-
Cyclo(Phe-Phe)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Cyclo(Phe-Phe) in DMSO. Further dilute the stock solution with serum-free culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM, based on data from related compounds). Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cyclo(Phe-Phe). Include a vehicle control (medium with the same concentration of DMSO used for the highest Cyclo(Phe-Phe) concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of Cyclo(Phe-Phe) to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines
-
Cyclo(Phe-Phe)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls as per the LDH kit manufacturer's instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume of the supernatant (as recommended by the kit protocol) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Cyclo(Phe-Phe)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cyclo(Phe-Phe) at concentrations around the estimated IC50 value for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Confirmation of Apoptotic Pathway: Western Blotting for Cleaved Caspase-3 and PARP
Western blotting is used to detect the cleavage of caspase-3 and its substrate PARP, confirming the activation of the apoptotic cascade.
Materials:
-
Cancer cell lines
-
Cyclo(Phe-Phe)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Cyclo(Phe-Phe) as described for the Annexin V assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. An increase in the cleaved forms of caspase-3 (typically ~17/19 kDa) and PARP (typically ~89 kDa) will indicate the induction of apoptosis.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of Cyclo(Phe-Phe)-induced cytotoxicity.
Caption: Experimental workflow for assessing the cytotoxicity of Cyclo(Phe-Phe).
Caption: Proposed intrinsic apoptosis signaling pathway induced by Cyclo(Phe-Phe).
References
Application Notes and Protocols: Measuring Cell Viability in Response to Cyclo(Phe-Phe) using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Cyclo(Phe-Phe) is a polypeptide that belongs to this class.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.[6] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Cyclo(Phe-Phe) on cultured cell lines.
Data Presentation
While specific quantitative data for Cyclo(Phe-Phe) is not widely available in the public domain, the following table summarizes the cytotoxic or anti-proliferative activities of structurally related cyclic peptides to provide a reference for experimental design.
| Cyclic Peptide | Cell Line | Incubation Time | IC50 Value / Effect |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (melanoma) | 48 hours | ~10 µM |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | DMBC29 (melanoma) | 48 hours | ~40 µM |
| Cyclo(L-Pro-L-Phe) | Ac2F (rat liver) | 12 hours | No significant cytotoxicity up to 80 µM |
Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for determining the effect of Cyclo(Phe-Phe) on the viability of adherent or suspension cell lines.
Materials
-
Cyclo(Phe-Phe)
-
Appropriate cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 and 4 mM HCl in isopropanol)[6]
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay. A general starting point is between 1,000 and 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance readings.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
Day 2: Treatment with Cyclo(Phe-Phe)
-
Prepare a stock solution of Cyclo(Phe-Phe) in DMSO.
-
On the day of treatment, prepare serial dilutions of Cyclo(Phe-Phe) in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of Cyclo(Phe-Phe) to the respective wells.
-
Include a vehicle control group of cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Day 4: MTT Assay
-
Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle control wells.[8]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
To ensure complete solubilization, the plate can be placed on an orbital shaker for 15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of Cyclo(Phe-Phe) using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of Cyclo(Phe-Phe) to generate a dose-response curve.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the induction of apoptosis, a common mechanism of action for cytotoxic compounds.
Caption: Workflow for the MTT cell viability assay.
Caption: Hypothesized apoptotic signaling pathway.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(Phe-Phe) as a Versatile Building Block for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Phe), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), has emerged as a valuable building block in peptide synthesis and drug discovery.[1] Its rigidified backbone structure, conferred by the diketopiperazine ring, offers enhanced stability against enzymatic degradation compared to its linear counterparts.[2] This inherent stability, coupled with the potential for diverse biological activity, makes Cyclo(Phe-Phe) an attractive scaffold for the development of novel peptidomimetics and therapeutic agents.[1][2] Peptides incorporating the Phe-Phe motif have demonstrated notable anticancer activities, underscoring the potential of Cyclo(Phe-Phe) in oncological research.[3][4]
These application notes provide detailed protocols for the synthesis of Cyclo(L-Phe-L-Phe) and its incorporation into peptide chains, alongside quantitative data on synthesis yields and biological activities. Furthermore, we explore the signaling pathways modulated by peptides containing this motif.
Data Presentation
Table 1: Synthesis and Cyclization Yields for Cyclo(L-Phe-L-Phe) and Related Dipeptides
| Starting Materials | Coupling Reagents/Method | Linear Dipeptide Yield (%) | Cyclization Method | Cyclo(Phe-Phe) Yield (%) | Reference |
| Fmoc-(L)-Phe-OH and H-(L)-Phe-OMe | EDC, HOBt, DIPEA in DCM | Not specified | 10% piperidine (B6355638) in DCM for Fmoc-deprotection and cyclization | Not specified | [4] |
| Boc-L-phenylalanine and L-phenylalanine tert-butyl ester | EDAC, HOBt, TEA in CH2Cl2 | Not specified | Microwave irradiation | 96% | [4] |
| L-phenylalanine | Reflux in 1,2-Ethanediol (18h) | Not applicable | Direct condensation | 72% | [4] |
| N-PMB-L-Phe-OH and H-L-Phe-OMe | Not specified | Good | Not specified | Good | [2] |
Table 2: Biological Activity of Peptides Containing the Phe-Phe Motif
| Compound | Cell Line | Biological Activity | IC50 Value | Reference |
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (Melanoma) | Cytotoxic | 9.42 µM | [1] |
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 (Melanoma) | Cytotoxic | 11.96 µM | [1] |
| cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 (Melanoma) | Cytostatic | 40.65 µM | [1] |
| cyclo(L-Phe-L-Pro) | HCT-116 (Colon Carcinoma) | Cytotoxic | 21.4 µg/mL | [5] |
| cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian Carcinoma) | Cytotoxic | 18.3 µg/mL | [5] |
| cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | Cytotoxic | 16.0 µg/mL | [5] |
| cyclo(L-Phe-D-Pro) | HCT-116 (Colon Carcinoma) | Cytotoxic | 38.9 µM | [6] |
| Penicillatide B (3-hydroxy analog of cyclo(L-Phe-D-Pro)) | HCT-116 (Colon Carcinoma) | Cytotoxic | 23.0 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of Cyclo(L-Phe-L-Phe) via Solution-Phase Chemistry
This protocol describes the synthesis of the linear dipeptide followed by cyclization.
Materials:
-
Fmoc-L-phenylalanine (Fmoc-L-Phe-OH)
-
L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Piperidine
-
Toluene
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Linear Dipeptide Synthesis: a. Dissolve Fmoc-L-Phe-OH (1.1 eq.), H-L-Phe-OMe·HCl (1.0 eq.), and HOBt (1.2 eq.) in DCM. b. Cool the mixture to 0 °C in an ice bath. c. Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and maintain a basic pH. d. Add EDC (1.2 eq.) to the reaction mixture and stir at 0 °C for 2 hours, then at room temperature for 5 hours.[4] e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-L-Phe-L-Phe-OMe. h. Purify the crude product by silica gel column chromatography.
-
Fmoc-Deprotection and Cyclization: a. Dissolve the purified Fmoc-L-Phe-L-Phe-OMe in a 10% solution of piperidine in DCM.[4] b. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC. c. Once the Fmoc group is removed, evaporate the solvent. d. Dissolve the resulting linear dipeptide (H-L-Phe-L-Phe-OMe) in a large volume of a high-boiling point solvent like toluene. e. Reflux the solution for 5 hours to induce intramolecular cyclization. A white precipitate of Cyclo(L-Phe-L-Phe) should form.[4] f. Cool the mixture to room temperature to allow for complete crystallization. g. Collect the crystals by filtration, wash with cold ether, and dry under vacuum.[4]
-
Purification and Characterization: a. The crude Cyclo(L-Phe-L-Phe) can be further purified by recrystallization or silica gel chromatography. b. Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Protocol 2: Incorporation of a Pre-formed Cyclo(Phe-Phe) Building Block in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for incorporating a functionalized, pre-synthesized cyclic dipeptide into a growing peptide chain using Fmoc-based SPPS. This requires a mono-functionalized Cyclo(Phe-Phe) derivative, for example, one with a free carboxylic acid for coupling and the other side chain protected if necessary.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Mono-Boc-protected Cyclo(Phe-Phe) building block (e.g., cyclo(Boc-L-Phe-Gly-))[2]
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA
-
HBTU/HATU (coupling reagents)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation and Initial Amino Acid Coupling: a. Swell the Rink Amide resin in DMF for 30-60 minutes. b. Perform the standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling (Fmoc-amino acid, HBTU/HATU, DIPEA in DMF) to assemble the desired peptide sequence up to the point of Cyclo(Phe-Phe) incorporation.[7]
-
Incorporation of the Cyclo(Phe-Phe) Building Block: a. After the final Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide, wash the resin thoroughly with DMF. b. Prepare a solution of the mono-Boc-protected Cyclo(Phe-Phe) building block (e.g., cyclo(Boc-L-Phe-Gly-)) (2-3 eq.), HBTU/HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF.[2] c. Add the activated building block solution to the resin and shake at room temperature for 2-4 hours, or until a negative Kaiser test indicates complete coupling. d. Wash the resin thoroughly with DMF.
-
Peptide Elongation (if necessary): a. To elongate the peptide chain from the other side of the cyclic dipeptide, the Boc protecting group on the incorporated building block must be removed. This requires a switch in protecting group chemistry for this step. b. Treat the resin with a solution suitable for Boc deprotection (e.g., TFA in DCM, ensuring compatibility with the resin and other protecting groups). c. Neutralize with DIPEA in DMF. d. Continue with standard Fmoc-SPPS cycles to add the remaining amino acids.
-
Cleavage and Deprotection: a. Once the full peptide sequence is assembled, wash the resin with DCM and dry. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. d. Dry the crude peptide under vacuum.
-
Purification and Characterization: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final peptide by MS and analytical HPLC to confirm its identity and purity.
Signaling Pathways and Mechanisms of Action
Peptides containing the Phe-Phe motif, including those based on the Cyclo(Phe-Phe) scaffold, have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
Apoptosis Induction Pathway
Many cytotoxic peptides containing Phe-Phe induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
Caption: Intrinsic apoptosis pathway induced by Cyclo(Phe-Phe) containing peptides.
The rigid conformation of peptides containing Cyclo(Phe-Phe) can facilitate their interaction with the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8] This binding event displaces pro-apoptotic proteins such as Bax and Bak, leading to their activation and subsequent permeabilization of the mitochondrial outer membrane.[9] This results in the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptotic cell death.[10]
PI3K/Akt/mTOR and Ras-ERK Signaling Pathways
Cyclic dipeptides have also been shown to target and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras-ERK pathways.[3][5] Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of pro-survival signaling pathways by cyclic dipeptides.
By inhibiting key kinases in these pathways, such as PI3K and components of the Ras signaling cascade, peptides containing the Cyclo(Phe-Phe) motif can effectively halt the uncontrolled proliferation and promote the death of cancer cells.[3][5]
Experimental Workflow for Peptide Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for synthesizing a peptide containing a Cyclo(Phe-Phe) building block and subsequently evaluating its biological activity.
Caption: Workflow for synthesis and evaluation of Cyclo(Phe-Phe) containing peptides.
This workflow provides a systematic approach from the initial design of the peptide to the elucidation of its biological mechanism, facilitating the discovery and development of novel therapeutic candidates.
References
- 1. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Tryptophan Substitution in CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) Introduces δ-Opioid Receptor Antagonism, Preventing Antinociceptive Tolerance and Stress-Induced Reinstatement of Extinguished Cocaine-Conditioned Place Preference [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Cyclo(L-phenylalanine-L-phenylalanine) in Drug Delivery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-phenylalanine-L-phenylalanine), also known as Cyclo(Phe-Phe) or (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, is a cyclic dipeptide that has garnered significant interest in the field of drug delivery.[1] Composed of two L-phenylalanine amino acid residues, this molecule possesses a rigid and stable structure that makes it an attractive scaffold for various biomedical applications.[2][3] Its inherent biocompatibility, arising from its natural amino acid constituents, coupled with its propensity for self-assembly into well-defined nanostructures, positions Cyclo(Phe-Phe) as a promising candidate for the development of novel drug delivery systems.[4][5]
The aromatic side chains of the phenylalanine residues facilitate π-π stacking interactions, which are a primary driving force behind the self-assembly of Cyclo(Phe-Phe) into nanostructures such as nanotubes and nanoparticles in aqueous environments.[6] This self-assembly property provides a straightforward and efficient method for the encapsulation of therapeutic agents.[6][7] The resulting nanocarriers can offer several advantages, including enhanced drug stability, controlled release, and the potential for targeted delivery.[3][5]
These application notes provide a comprehensive overview of the potential uses of Cyclo(Phe-Phe) in drug delivery, offering detailed protocols for the synthesis, formulation, and characterization of Cyclo(Phe-Phe)-based drug delivery systems. While specific quantitative data for Cyclo(Phe-Phe) are emerging, the presented data and protocols are based on established methodologies for analogous self-assembling peptide systems and serve as a foundational guide for researchers.
Key Advantages of Cyclo(Phe-Phe) in Drug Delivery
-
Biocompatibility: As it is composed of naturally occurring amino acids, Cyclo(Phe-Phe) is expected to have a favorable biocompatibility profile, minimizing potential toxicity.[5]
-
Enzymatic Stability: The cyclic structure of Cyclo(Phe-Phe) confers significant resistance to enzymatic degradation compared to linear peptides, which can prolong the circulation time of the drug carrier in vivo.[4][6]
-
Self-Assembly: The aromatic residues drive the spontaneous formation of nanoparticles in aqueous environments, offering a simple and efficient method for drug encapsulation without the need for harsh chemical crosslinkers.[6][7]
-
Controlled Release: The non-covalent interactions governing the nanoparticle assembly can be modulated to achieve sustained and potentially stimuli-responsive drug release, for instance, in response to changes in pH.[6]
Data Presentation: Illustrative Properties of Drug-Loaded Cyclo(Phe-Phe) Nanoparticles
The following tables summarize expected quantitative data for a hypothetical Cyclo(Phe-Phe) nanoparticle system designed for the delivery of a model hydrophobic drug. These values are based on data reported for similar self-assembling aromatic cyclic dipeptide systems and should be experimentally verified for a specific drug and formulation.
Table 1: Physicochemical Characterization of Cyclo(Phe-Phe) Nanoparticles
| Parameter | Illustrative Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Morphology | Spherical or Nanotubular | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Illustrative Value | Formula |
| Drug Loading Capacity (DLC) | 5 - 20% (w/w) | (Weight of loaded drug / Total weight of nanoparticles) x 100% |
| Encapsulation Efficiency (EE) | 70 - 95% | (Weight of loaded drug / Initial weight of drug) x 100% |
Table 3: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 (Simulated Tumor Microenvironment) |
| 1 | ~15% | ~25% |
| 6 | ~30% | ~50% |
| 12 | ~45% | ~70% |
| 24 | ~60% | ~85% |
| 48 | ~75% | ~95% |
Experimental Protocols
The following are detailed protocols for the synthesis of Cyclo(Phe-Phe), its formulation into drug-loaded nanoparticles, and subsequent in vitro evaluation.
Protocol 1: Synthesis of Cyclo(L-phenylalanine-L-phenylalanine)
This protocol describes a common method for the synthesis of cyclic dipeptides.
Materials:
-
L-phenylalanine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., gradient of methanol in dichloromethane)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Linear Dipeptide Formation:
-
Dissolve L-phenylalanine methyl ester hydrochloride in a suitable organic solvent such as dichloromethane.
-
Add triethylamine to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude linear dipeptide methyl ester.
-
-
Cyclization:
-
Dissolve the crude linear dipeptide in methanol.
-
Reflux the solution for 48-72 hours. The cyclization occurs via intramolecular aminolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Purification:
-
Evaporate the methanol.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Cyclo(Phe-Phe).
-
-
Characterization:
-
Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Formulation of Drug-Loaded Cyclo(Phe-Phe) Nanoparticles
This protocol utilizes the solvent precipitation/self-assembly method for drug encapsulation. This example uses a model hydrophobic drug.
Materials:
-
Cyclo(Phe-Phe)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cyclo(Phe-Phe) in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of the hydrophobic drug in DMSO (e.g., 5 mg/mL).
-
-
Nanoparticle Formulation:
-
Mix the desired amounts of the Cyclo(Phe-Phe) and drug stock solutions. The ratio will influence the drug loading.
-
Add the mixture dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4) at room temperature. A typical volume ratio of the organic to aqueous phase is 1:10.
-
The hydrophobic Cyclo(Phe-Phe) and the drug will co-precipitate and self-assemble into nanoparticles.
-
Continue stirring for 2-4 hours to allow for nanoparticle stabilization.
-
-
Purification:
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane to remove the free drug and DMSO. Change the dialysis buffer frequently.
-
Collect the purified nanoparticle suspension.
-
Protocol 3: Characterization of Cyclo(Phe-Phe) Nanoparticles
1. Size, Polydispersity, and Zeta Potential:
-
Dilute the purified nanoparticle suspension in PBS.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
2. Morphology:
-
Prepare a dilute sample of the nanoparticle suspension on a carbon-coated copper grid.
-
After drying, visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
3. Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight.
-
Disrupt the nanoparticles by adding a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of the drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the formulas provided in Table 2.
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the drug release profile.
Materials:
-
Drug-loaded Cyclo(Phe-Phe) nanoparticle suspension
-
Dialysis bag (MWCO appropriate to retain nanoparticles but allow free drug to pass)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate the tumor microenvironment)
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the bag in the release buffer at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative drug release as a function of time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Free drug
-
Drug-loaded Cyclo(Phe-Phe) nanoparticles
-
Empty Cyclo(Phe-Phe) nanoparticles (placebo control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the different treatment solutions. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each treatment group.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for formulation and characterization of drug-loaded Cyclo(Phe-Phe) nanoparticles.
Plausible Cellular Uptake and Intracellular Drug Release Pathwaydot
References
- 1. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of the Macrocyclic Tetrapeptide cyclo[Pro-Sar-Phe-d-Phe]: A Mixed Opioid Receptor Agonist-Antagonist Following Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 5. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines. This document includes a summary of their biological activities, quantitative data on their neuroprotective efficacy, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways involved. CDPs are a class of naturally occurring or synthetic compounds with a stable six-membered ring structure, making them resistant to enzymatic degradation and capable of crossing the blood-brain barrier.[1][2][3] Their recognized antioxidant, anti-inflammatory, and neuroprotective properties make them promising candidates for the development of therapeutics for neurodegenerative diseases.[1][4]
Quantitative Data on Neuroprotective Effects of Cyclic Dipeptides
The neuroprotective effects of various cyclic dipeptides have been quantified in several studies. The following tables summarize key findings, providing a comparative overview of their efficacy in different experimental models.
Table 1: In Vitro Neuroprotective Effects of Novel Cyclic Dipeptides
| Cyclic Dipeptide | In Vitro Model | Neurotoxic Insult | Outcome Measure | Result | Reference |
| Novel Diketopiperazines | Primary Neuronal Cultures | Physical Trauma | Reduced Cell Death | Significant Protection | [5] |
| Novel Diketopiperazines | Primary Neuronal Cultures | Trophic Withdrawal | Reduced Cell Death | Significant Protection | [5] |
| Novel Diketopiperazines | Primary Neuronal Cultures | Glutamate Toxicity | Reduced Cell Death | Significant Protection | [5] |
| Novel Diketopiperazines | Primary Neuronal Cultures | Beta-amyloid Injury | Reduced Cell Death | Significant Protection | [5] |
| Novel Diketopiperazines | Primary Neuronal Cultures | Glutamate-induced Calcium Influx | Inhibition | Strong Inhibition | [5] |
Table 2: In Vivo Neuroprotective Effects of a Novel Cyclic Dipeptide
| Cyclic Dipeptide | In Vivo Model | Injury Model | Outcome Measures | Result | Reference |
| Novel Dipeptide | Mice | Controlled Cortical Impact (CCI) | Motor & Cognitive Recovery | Highly Significant Improvement | [5] |
| Novel Dipeptide | Mice | Controlled Cortical Impact (CCI) | Lesion Volume (MRI) | Markedly Reduced | [5] |
| Novel Dipeptide | Rats | Fluid Percussion Traumatic Brain Injury (TBI) | mRNA Expression (Microarray) | Down-regulation of cell cycle proteins, aquaporins, cathepsins, calpain; Up-regulation of BDNF, HIF, heat-shock proteins | [5] |
Table 3: Biological Activity of Cyclic Dipeptides Against SIGMA1 Receptor
| Cyclic Dipeptide | Target | Assay | IC50 Value (µM) | Relevance | Reference |
| Cyclo(Ala-Gln) | SIGMA1 | Radioligand Binding Assay | 13.4 | Potential therapeutic for schizophrenia and other neurological disorders | [1] |
| Cyclo(Ala-His) | SIGMA1 | Radioligand Binding Assay | 19.4 | Potential therapeutic for schizophrenia and other neurological disorders | [1] |
| Cyclo(Val-Gly) | SIGMA1 | Radioligand Binding Assay | 11.5 | Potential therapeutic for schizophrenia and other neurological disorders | [1] |
Key Signaling Pathways in CDP-Mediated Neuroprotection
The neuroprotective effects of cyclic dipeptides are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.
Cyclic dipeptides enhance antioxidant defenses by activating the Nrf2-ARE pathway.[4] They promote cell survival and inhibit apoptosis by stimulating the PI3K/Akt signaling cascade.[6][[“]] Furthermore, their anti-inflammatory effects are partly attributed to the modulation of the MAPK pathway, which is often dysregulated in neurodegenerative diseases.[8][9]
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective effects of cyclic dipeptides in vitro. These protocols may require optimization based on the specific cell line, cyclic dipeptide, and neurotoxic agent being used.
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol assesses the ability of a cyclic dipeptide to protect neuronal cells from a neurotoxic insult by measuring cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
-
Cyclic dipeptide (CDP) stock solution
-
Neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA, Aβ peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
CDP Pre-treatment: Treat the cells with various concentrations of the cyclic dipeptide for 2-4 hours. Include a vehicle control (the solvent used to dissolve the CDP).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the appropriate time (e.g., 24 hours).
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant potential of a cyclic dipeptide by quantifying its ability to reduce intracellular ROS levels induced by a neurotoxic agent.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
Cyclic dipeptide (CDP) stock solution
-
ROS-inducing agent (e.g., H₂O₂)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Ex/Em: 485/535 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
CDP Pre-treatment: Treat the cells with various concentrations of the cyclic dipeptide for 2-4 hours.
-
ROS Induction: Add the ROS-inducing agent and incubate for 30-60 minutes.
-
DCFH-DA Staining:
-
Wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the group treated with the ROS-inducing agent alone.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the effect of a cyclic dipeptide on the expression and phosphorylation of key proteins in the Nrf2, PI3K/Akt, and MAPK signaling pathways.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
Cyclic dipeptide (CDP) stock solution
-
Neurotoxic agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the cyclic dipeptide and/or neurotoxic agent as described in Protocol 1.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
These protocols provide a starting point for the investigation of the neuroprotective effects of cyclic dipeptides. For further details and specific applications, researchers should consult the primary literature. The promising data and diverse mechanisms of action make cyclic dipeptides a compelling area of research for the development of novel neuroprotective therapies.
References
- 1. Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 9. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cyclo(Phe-Phe) solubility issues and solutions
Welcome to the technical support center for Cyclo(Phe-Phe), also known as Cyclo(L-phenylalanyl-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this cyclic dipeptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Phe) and why is its solubility a concern?
Cyclo(Phe-Phe) is a cyclic dipeptide formed from two phenylalanine residues. Its structure, characterized by two bulky and hydrophobic benzyl (B1604629) side chains, leads to low aqueous solubility. This poor solubility can present significant challenges in biological assays and formulation development, potentially leading to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general solubility characteristics of Cyclo(Phe-Phe)?
Cyclo(Phe-Phe) is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] However, it is poorly soluble in aqueous solutions like water and phosphate-buffered saline (PBS).
Q3: I am observing precipitation when I add my Cyclo(Phe-Phe) stock solution to my aqueous assay buffer. What should I do?
This is a common issue due to the hydrophobic nature of Cyclo(Phe-Phe). Here are a few troubleshooting steps:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit. Try performing a serial dilution to find a concentration that remains in solution.
-
Optimize the addition of the stock solution: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
-
Lower the percentage of organic solvent: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your working solution is as low as possible, ideally less than 1%, to minimize its potential effects on the biological system.[2]
Q4: Can sonication be used to dissolve Cyclo(Phe-Phe)?
Yes, sonication can be a useful technique to aid in the dissolution of Cyclo(Phe-Phe). The high-frequency sound waves can help break down aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution. However, if the solution remains cloudy or contains visible particles after sonication, it indicates a suspension rather than a true solution.
Q5: How can I increase the aqueous solubility of Cyclo(Phe-Phe) for my experiments?
For experiments requiring higher concentrations of Cyclo(Phe-Phe) in an aqueous environment, the use of cyclodextrins is a recommended strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when working with Cyclo(Phe-Phe).
| Issue | Potential Cause | Recommended Solution |
| Cyclo(Phe-Phe) powder will not dissolve in aqueous buffer. | High hydrophobicity and low aqueous solubility of the compound. | Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer. |
| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. | The concentration of Cyclo(Phe-Phe) exceeds its solubility limit in the final aqueous solution. | Lower the final concentration of Cyclo(Phe-Phe). Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. |
| The solution is cloudy even after using a co-solvent and sonication. | The compound is suspended, not fully dissolved. The required concentration is too high for the chosen solvent system. | Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and increase aqueous solubility. |
| Experimental results are inconsistent or not reproducible. | Inconsistent dissolution or precipitation of Cyclo(Phe-Phe) during the experiment. | Visually inspect all solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment. Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved particles. |
Data Presentation: Solubility of Cyclo(Phe-Phe) and Related Compounds
Quantitative solubility data for Cyclo(Phe-Phe) is not extensively reported in the literature. The table below summarizes the available qualitative information for Cyclo(Phe-Phe) and a quantitative data point for a structurally similar cyclic dipeptide, Cyclo(L-Phe-L-Pro), to provide a reference.
| Compound | Solvent/System | Solubility | Notes |
| Cyclo(Phe-Phe) | DMSO | Soluble | [1] |
| Cyclo(Phe-Phe) | DMF | Soluble | [1] |
| Cyclo(Phe-Phe) | Ethanol | Soluble | [1] |
| Cyclo(Phe-Phe) | Methanol | Soluble | [1] |
| Cyclo(Phe-Phe) | Water | Poorly Soluble | - |
| Cyclo(L-Phe-L-Pro) | Aqueous Buffer (pH 7.4) | >36.6 µg/mL | [3] Data for a related compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cyclo(Phe-Phe) Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Cyclo(Phe-Phe) for subsequent dilution into aqueous buffers.
Materials:
-
Cyclo(Phe-Phe) powder (MW: 294.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 2.94 mg of Cyclo(Phe-Phe) powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mg/mL aqueous solution of Cyclo(Phe-Phe) using HP-β-CD.
Materials:
-
Cyclo(Phe-Phe) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 50 mM solution of HP-β-CD in PBS.
-
Weigh out 10 mg of Cyclo(Phe-Phe) powder.
-
Add the Cyclo(Phe-Phe) powder to 10 mL of the 50 mM HP-β-CD solution in a volumetric flask.
-
Add a magnetic stir bar and stir the solution at room temperature for 24 hours to facilitate the formation of the inclusion complex.
-
After 24 hours, visually inspect the solution. It should be clear.
-
Filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
The resulting solution is a 1 mg/mL solution of Cyclo(Phe-Phe) complexed with HP-β-CD, ready for use in aqueous-based assays.
Mandatory Visualizations
Signaling Pathway: Activation of the Nrf2 Pathway by Cyclo(Phe-Phe)
Recent studies have shown that Cyclo(Phe-Phe) can alleviate oxidative stress-induced liver injury by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Cyclo(Phe-Phe) is proposed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4]
References
Technical Support Center: Synthesis of Cyclo(Phe-Phe)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Cyclo(L-Phe-L-Phe), a common cyclic dipeptide or diketopiperazine (DKP).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low Cyclo(Phe-Phe) yield?
A1: Low yields in Cyclo(Phe-Phe) synthesis typically stem from three main areas: inefficient formation of the linear Phe-Phe precursor, poor efficiency in the final cyclization step, and the formation of side products.[1] Key factors include the choice of coupling reagents, reaction concentration, solvent, temperature, and pH.[2][3] Competing side reactions such as racemization and intermolecular polymerization can significantly reduce the yield of the desired cyclic product.[4][5]
Q2: Is it better to perform the cyclization on-resin (solid-phase) or in solution?
A2: Both methods are effective, but offer different advantages.
-
On-Resin Cyclization: This method benefits from a "pseudo-dilution" effect, where the resin matrix physically separates peptide chains, thereby favoring the desired intramolecular cyclization over intermolecular polymerization.[5] This can simplify the reaction setup and initial purification.
-
Solution-Phase Cyclization: This is a more traditional approach where the linear dipeptide is first cleaved from the resin and then cyclized in solution. It requires operating under high-dilution conditions (typically < 1 mM) to prevent oligomerization.[5] This method allows for more flexibility in solvent and temperature choices.
Q3: How can I minimize the formation of side products during synthesis?
A3: Minimizing side products requires careful control over the reaction conditions and reagents.
-
Racemization: This loss of stereochemical purity can be suppressed by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or by choosing coupling reagents known for low racemization rates.[6][7]
-
Polymerization: The primary strategy to avoid the formation of linear polymers is to perform the cyclization step under high-dilution conditions.[5]
-
Premature Cyclization: During solid-phase synthesis of the linear precursor, especially when using Fmoc chemistry, premature cyclization to form the diketopiperazine can occur at the dipeptide stage.[8] Using sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit this unwanted side reaction.[8]
-
Reagent-Related Impurities: Uronium-based coupling reagents (e.g., HBTU, HATU) can cause guanidinylation of the N-terminal amine, terminating the chain. Phosphonium-based reagents (e.g., PyBOP) are often "cleaner" for cyclization reactions as they do not pose this risk.
Q4: What is the most effective method for purifying Cyclo(Phe-Phe)?
A4: The most powerful and widely used method for purifying cyclic peptides like Cyclo(Phe-Phe) is reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10] This technique effectively separates the cyclic product from the more polar linear precursor, truncated sequences, and other synthesis-related impurities using a gradient of water and an organic solvent like acetonitrile (B52724).[10][11]
Troubleshooting Guide
Problem: Low conversion during the cyclization step.
-
Symptom: LC-MS analysis shows a large peak corresponding to the linear Phe-Phe precursor after the reaction.
| Possible Cause | Recommended Solution |
| Ineffective Coupling Reagent | The activation of the carboxylic acid may be too slow or inefficient. Switch to a more powerful coupling reagent. Phosphonium salts like PyBOP and uronium salts like HATU are highly effective for cyclization. For difficult cyclizations, HATU is often superior. |
| Suboptimal Solvent | The solvent can significantly impact the reaction rate by affecting the peptide's conformation and the solvation of transition states.[12][13] DMF is a common choice. If yield is low, consider screening other solvents like acetonitrile or NMP, or using solvent mixtures.[14] |
| Incorrect pH or Base | The reaction requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to neutralize protonated amines and facilitate coupling. Ensure the correct stoichiometry of the base is used. An incorrect pH can slow down or halt the reaction.[2][15] |
| Low Temperature | While higher temperatures can risk racemization, excessively low temperatures may result in very slow reaction kinetics. Most cyclizations are run at room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) may improve the rate, but the product should be monitored for epimerization.[2] |
Problem: Significant formation of oligomers or polymers.
-
Symptom: LC-MS analysis shows peaks with masses corresponding to dimers, trimers, or higher-order polymers of the Phe-Phe unit.
| Possible Cause | Recommended Solution |
| Concentration Too High | Intermolecular reactions (polymerization) are favored at high concentrations. The cyclization must be performed under high-dilution conditions to favor the intramolecular reaction. |
| Slow Intramolecular Reaction | If the cyclization kinetics are inherently slow, peptide chains have more opportunity to react with each other even at moderate dilution. Improve the rate by optimizing the coupling reagent, solvent, and temperature as described above. Pre-organizing the peptide backbone with turn-inducing elements (though not applicable to a dipeptide) is a strategy for larger cyclic peptides.[5] |
Problem: Presence of diastereomers in the final product.
-
Symptom: Chiral HPLC or NMR analysis indicates the presence of more than one stereoisomer (e.g., Cyclo(D-Phe-L-Phe)).
| Possible Cause | Recommended Solution |
| Racemization During Coupling | The activation of the C-terminal phenylalanine can lead to the abstraction of the α-proton, causing epimerization.[6][16] This is more common with certain coupling reagents and strong bases. |
| High Temperature or pH | Extreme temperature or pH during either the synthesis or workup can promote racemization.[2] Maintain moderate temperatures and avoid prolonged exposure to strongly basic or acidic conditions. |
Data on Factors Influencing Cyclization
Table 1: Comparison of Common Coupling Reagents for Peptide Cyclization
| Reagent Class | Examples | Advantages | Potential Issues & Side Reactions |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency; "clean" reactions; suitable for slow reactions as they can be used in excess without causing chain termination. | Generally fewer side reactions than uronium salts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very fast and efficient activation; HATU is particularly effective for hindered couplings. | Can cause guanidinylation of the N-terminal amine, leading to a capped, unreactive species. |
| Carbodiimides | DCC, EDC | Inexpensive and widely used for linear synthesis. | Can form unreactive N-acylurea byproducts; often requires additives like HOBt or HOAt to increase efficiency and suppress racemization.[6][7] |
Table 2: Influence of Key Reaction Conditions on Cyclization Yield
| Parameter | General Effect on Cyclization | Optimization Notes |
| Concentration | Lower concentration (< 1 mM) strongly favors intramolecular cyclization over intermolecular polymerization.[5] | This is the most critical parameter for preventing oligomerization in solution-phase synthesis. |
| Solvent | Solvent polarity and hydrogen-bonding capacity significantly affect reaction rates.[12][13] | DMF is a standard choice. Aprotic solvents often perform well. The optimal solvent may be sequence-dependent and require empirical screening. |
| Temperature | Higher temperatures increase reaction rates but also elevate the risk of racemization and other side reactions.[2][17] | Typically performed at room temperature. A moderate increase can help sluggish reactions, but purity must be monitored closely. |
| Base | A non-nucleophilic organic base is required. The choice and amount can influence reaction speed and racemization. | DIPEA is common. For sterically hindered couplings, a stronger, non-coordinating base like 2,4,6-collidine may be beneficial.[15] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-Phe-Phe-OH Precursor
This protocol uses a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for releasing a fully protected peptide carboxylic acid and minimizing premature diketopiperazine formation.[8]
-
Resin Swelling & Loading: Swell 2-CTC resin in dichloromethane (B109758) (DCM) for 30 min. Dissolve Fmoc-L-Phe-OH (2 eq. to resin capacity) and DIPEA (4 eq.) in DCM and add to the resin. Agitate for 2-4 hours. Quench any remaining active sites by adding methanol (B129727) and agitating for 30 min. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 2 min, 1 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve Fmoc-L-Phe-OH (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 45-60 minutes. Wash thoroughly with DMF.
-
Final Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of the dipeptide.
-
Cleavage from Resin: Wash the resin with DCM. Gently cleave the peptide from the resin using a solution of DCM/TFA/TIS (94:1:5) or a milder cocktail like DCM/HFIP (8:2) for 1-2 hours.
-
Isolation: Filter the resin, collect the filtrate, and evaporate the solvent under reduced pressure to yield the crude linear dipeptide, H-L-Phe-L-Phe-OH.
Protocol 2: Solution-Phase Cyclization of H-Phe-Phe-OH
-
Preparation: Dry the crude linear dipeptide under high vacuum.
-
High Dilution Setup: In a large volume of solvent (e.g., DMF or DCM/DMF), dissolve the coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., 2,4,6-collidine, 3 eq.). The final concentration of the peptide should be approximately 0.5-1 mM.
-
Reaction: Dissolve the linear dipeptide in a small amount of DMF and add it slowly (e.g., over 4-6 hours using a syringe pump) to the stirring solution of the coupling reagent and base at room temperature.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-24 hours. Monitor the reaction's progress by taking a small aliquot and analyzing it via LC-MS to check for the disappearance of the linear precursor.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate, wash with mild acid and base (e.g., 1% citric acid, 1% NaHCO₃) to remove excess reagents, dry the organic layer, and evaporate.
-
Purification: Purify the crude cyclic dipeptide using RP-HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. polypeptide.com [polypeptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cyclo(Phe-Phe) Precipitation in Aqueous Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Cyclo(Phe-Phe) in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Phe) and why is its solubility in aqueous solutions a concern?
Cyclo(Phe-Phe), a cyclic dipeptide, is a hydrophobic molecule due to the presence of two phenyl groups from the phenylalanine residues. This hydrophobicity leads to low solubility in aqueous buffers, which can cause precipitation and negatively impact experimental reproducibility and the accuracy of bioassay results.[1]
Q2: What is the expected solubility of Cyclo(Phe-Phe) in common laboratory solvents?
Q3: What are the initial signs of Cyclo(Phe-Phe) precipitation in my experiment?
Precipitation of Cyclo(Phe-Phe) can be observed as cloudiness, turbidity, or the formation of visible solid particles in the solution after it is added to an aqueous buffer. This indicates that the compound is not fully dissolved.[1]
Troubleshooting Guides
Issue 1: Cyclo(Phe-Phe) precipitates immediately upon addition to an aqueous buffer.
-
Cause: The concentration of Cyclo(Phe-Phe) exceeds its solubility limit in the aqueous buffer. This is often due to its hydrophobic nature.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Dissolve Cyclo(Phe-Phe) in a water-miscible organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
When preparing your working solution, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to immediate precipitation.[1]
-
Important: Ensure the final concentration of the organic solvent in your working solution is minimal (typically below 1%) to avoid affecting the biological system in your experiment.
-
-
Solution 2: Utilize Sonication.
-
After adding the Cyclo(Phe-Phe) stock solution to the aqueous buffer, place the mixture in an ultrasonic bath for 15-30 minutes. Sonication can help break down small aggregates and enhance dissolution.[1]
-
Issue 2: The required experimental concentration of Cyclo(Phe-Phe) is higher than what can be achieved with a co-solvent alone.
-
Cause: The inherent low solubility of Cyclo(Phe-Phe) in aqueous solutions, even with the aid of a co-solvent, may not be sufficient for certain experimental designs.
-
Solution: Complexation with Cyclodextrins.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Prepare a solution of a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer.
-
Add the Cyclo(Phe-Phe) stock solution to the cyclodextrin solution and stir or sonicate until it dissolves. The optimal molar ratio of Cyclo(Phe-Phe) to cyclodextrin will need to be determined empirically.[1]
-
Issue 3: The pH of the buffer seems to affect Cyclo(Phe-Phe) solubility.
-
Cause: While Cyclo(Phe-Phe) does not have readily ionizable groups, the overall charge environment of the solution can influence the solubility of peptides.
-
Solution: pH Optimization.
-
Experiment with a range of pH values for your aqueous buffer to determine the optimal conditions for Cyclo(Phe-Phe) solubility, while also considering the stability of the compound and the requirements of your specific assay.[1]
-
Data Presentation
Table 1: Solubility of Cyclo(L-Phe-L-Phe) in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
| Dimethylformamide (DMF) | Soluble | [2][3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2][3] |
| Aqueous Buffer (e.g., PBS) | Very Low | [1] |
Table 2: Illustrative Example of Increased Solubility of a Similar Cyclic Dipeptide (Cyclo(-Phe-Trp)) in PBS with HP-β-Cyclodextrin
| HP-β-CD Concentration (mM) | Estimated Solubility of Cyclo(-Phe-Trp) in PBS (mg/mL) | Fold Increase |
| 0 | < 0.1 | - |
| 10 | 0.8 | > 8 |
| 25 | 2.1 | > 21 |
| 50 | 4.5 | > 45 |
Note: This data is for Cyclo(-Phe-Trp) and serves as an illustrative example. Similar trends may be observed for Cyclo(Phe-Phe), but empirical validation is recommended.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Cyclo(Phe-Phe) Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Cyclo(Phe-Phe) for subsequent dilution into aqueous buffers.
Materials:
-
Cyclo(Phe-Phe) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 10 mg of Cyclo(Phe-Phe) powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Enhancing Aqueous Solubility of Cyclo(Phe-Phe) using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a solution of Cyclo(Phe-Phe) in an aqueous buffer at a concentration that would otherwise lead to precipitation.
Materials:
-
Cyclo(Phe-Phe) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
0.22 µm syringe filter
Procedure:
-
Prepare a 50 mM solution of HP-β-CD in PBS.
-
Weigh out the desired amount of Cyclo(Phe-Phe). For a target concentration of 1 mg/mL, weigh 10 mg.
-
Add the Cyclo(Phe-Phe) powder to 10 mL of the 50 mM HP-β-CD solution in a volumetric flask.
-
Add a magnetic stir bar and stir the solution at room temperature for up to 24 hours to facilitate complex formation.[1]
-
After stirring, visually inspect the solution for any remaining precipitate.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear solution contains Cyclo(Phe-Phe) complexed with HP-β-CD.[1]
Visualizations
Caption: A logical workflow for dissolving Cyclo(Phe-Phe) and troubleshooting precipitation.
Caption: Putative signaling pathways affected by Cyclo(Phe-Phe) leading to apoptosis in cancer cells.
References
Technical Support Center: Cyclo(Phe-Phe) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Cyclo(Phe-Phe). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyclo(Phe-Phe) compared to its linear counterpart, Phe-Phe?
Cyclic dipeptides, such as Cyclo(Phe-Phe), are generally more rigid and conformationally constrained than their linear dipeptide counterparts. This structural rigidity often confers enhanced stability against enzymatic degradation by exopeptidases, which require free N- and C-termini for their activity.
Q2: How do pH and temperature affect the stability of Cyclo(Phe-Phe)?
While specific quantitative data for Cyclo(Phe-Phe) is limited, studies on other cyclic peptides suggest that they exhibit maximal stability in acidic conditions, around pH 3.0.[1] Degradation tends to increase in neutral to alkaline environments. Elevated temperatures will generally accelerate the degradation of Cyclo(Phe-Phe) across all pH ranges.
Q3: Is Cyclo(Phe-Phe) susceptible to enzymatic degradation in biological systems?
Cyclo(Phe-Phe) is generally resistant to hydrolysis by many common peptidases.[2] However, some microbial enzymes have been shown to act on cyclic dipeptides. For instance, certain bacterial strains can cleave the peptide bond within the diketopiperazine ring, leading to the corresponding linear dipeptide.[2] It's important to consider the specific enzymatic environment when assessing the stability of Cyclo(Phe-Phe).
Q4: What are the expected degradation products of Cyclo(Phe-Phe)?
The primary degradation pathway for Cyclo(Phe-Phe) under hydrolytic conditions (acidic or basic) is the cleavage of one of the two amide bonds within the diketopiperazine ring. This results in the formation of the linear dipeptide, Phenylalanyl-Phenylalanine (Phe-Phe). Under specific enzymatic conditions, other modifications such as dehydrogenation may occur.[3]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Rapid degradation of Cyclo(Phe-Phe) in my experimental buffer. | The pH of your buffer may be too high (neutral to alkaline). | Adjust the pH of your buffer to a more acidic range (e.g., pH 3-5) if your experiment allows. Perform a pH stability study to determine the optimal pH for your specific conditions. |
| The temperature of your experiment is too high. | If possible, conduct your experiment at a lower temperature. For storage, keep Cyclo(Phe-Phe) solutions at 2-8°C for short-term and frozen for long-term storage. | |
| Microbial contamination in your buffer or on your labware. | Use sterile buffers and labware. Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental setup. | |
| Inconsistent results in stability assays. | Inaccurate quantification of Cyclo(Phe-Phe) or its degradation products. | Utilize a validated analytical method, such as reverse-phase HPLC with UV detection or LC-MS, for accurate quantification. Ensure proper calibration and controls. |
| Variability in experimental conditions. | Maintain tight control over pH, temperature, and buffer composition throughout your experiments. | |
| Unexpected peaks appearing in my chromatogram during stability analysis. | Formation of unforeseen degradation products or impurities in the initial material. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products or impurities.[4] |
| Interaction with other components in the formulation. | Analyze the stability of Cyclo(Phe-Phe) in simpler buffer systems to isolate the cause of degradation. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for Cyclo(Phe-Phe), the following table presents generalized stability information for cyclic peptides based on available literature. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
| Condition | Parameter | General Observation for Cyclic Peptides | Reference |
| pH | Optimal Stability | Typically observed in the acidic range (around pH 3.0). | [1] |
| Degradation | Increases in neutral to alkaline pH.[1] | [1] | |
| Temperature | Effect | Higher temperatures accelerate degradation. | General Knowledge |
| Enzymatic Exposure | Peptidases | Generally more resistant than linear peptides.[2] | [2] |
| Microbial Enzymes | Can be susceptible to cleavage by specific microbial hydrolases.[2] | [2] |
Experimental Protocols
Protocol 1: General pH Stability Assessment of Cyclo(Phe-Phe) using HPLC
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Sample Preparation: Prepare a stock solution of Cyclo(Phe-Phe) in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately quench the degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC method with UV detection (e.g., at 220 nm). The mobile phase could consist of a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Data Analysis: Quantify the peak area of Cyclo(Phe-Phe) at each time point. Calculate the percentage of Cyclo(Phe-Phe) remaining and determine the degradation rate constant and half-life at each pH.
Protocol 2: Enzymatic Stability Assessment of Cyclo(Phe-Phe)
-
Enzyme and Buffer Selection: Choose relevant proteases (e.g., pepsin, trypsin, chymotrypsin) and their corresponding optimal buffers.
-
Sample Preparation: Prepare a solution of Cyclo(Phe-Phe) in the appropriate buffer.
-
Enzymatic Reaction: Add the selected enzyme to the Cyclo(Phe-Phe) solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate at the enzyme's optimal temperature.
-
Time Points and Quenching: Withdraw aliquots at various time points and quench the enzymatic reaction by adding a quenching solution (e.g., a strong acid like trichloroacetic acid or an organic solvent).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the amount of intact Cyclo(Phe-Phe) remaining over time.
-
Control: Run a control sample without the enzyme to account for any non-enzymatic degradation.
Visualizations
Caption: Primary degradation pathway of Cyclo(Phe-Phe) via hydrolysis.
Caption: Experimental workflow for assessing Cyclo(Phe-Phe) stability.
References
- 1. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 4. Qualitative and quantitative aspects of the degradation of several tripeptides derived from the antitumour peptide antagonist [Arg(6), D-Trp(7,9), MePhe(8)] substance P[6-11] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(Phe-Phe) Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cyclo(Phe-Phe) with a focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclo(Phe-Phe) in aqueous solutions?
A1: The primary degradation pathway for Cyclo(Phe-Phe), a cyclic dipeptide, is the hydrolysis of the amide bonds within the diketopiperazine ring. This leads to the formation of the linear dipeptide, Phe-Phe, and subsequently to the individual amino acids, phenylalanine. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of Cyclo(Phe-Phe)?
A2: The stability of Cyclo(Phe-Phe) is pH-dependent. Generally, cyclic dipeptides exhibit a U-shaped or V-shaped pH-rate profile, meaning they are most stable at a certain pH and less stable in more acidic or alkaline conditions. For many cyclic peptides, optimal stability is often observed in the slightly acidic to neutral pH range.[1] Extreme pH values, both acidic and alkaline, catalyze the hydrolysis of the amide bonds, leading to ring-opening and degradation of the molecule.
Q3: Is Cyclo(Phe-Phe) more stable than its linear counterpart, Phe-Phe?
A3: Yes, cyclic dipeptides like Cyclo(Phe-Phe) are generally more stable than their linear counterparts. For instance, a cyclic RGD peptide was found to be 30-fold more stable than its linear form at pH 7.[2] The cyclic structure imparts a conformational rigidity that makes the amide bonds less susceptible to hydrolysis compared to the more flexible linear dipeptide.
Q4: What are the expected degradation products of Cyclo(Phe-Phe) at different pH values?
A4: The primary degradation product of Cyclo(Phe-Phe) hydrolysis is the linear dipeptide L-phenylalanyl-L-phenylalanine. Under prolonged exposure to harsh pH conditions and elevated temperatures, this dipeptide can be further hydrolyzed into its constituent amino acid, L-phenylalanine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of Cyclo(Phe-Phe) in solution. | The pH of the solution is too high or too low. | Adjust the pH of your solution to a range of 4-7 for enhanced stability. Use a suitable buffer system to maintain the desired pH. |
| High storage temperature. | Store Cyclo(Phe-Phe) solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term) to minimize degradation. | |
| Inconsistent results in stability studies. | Fluctuations in pH during the experiment. | Ensure a robust buffering system is in place to maintain a constant pH throughout the experiment. |
| Inaccurate quantification of Cyclo(Phe-Phe). | Use a validated analytical method, such as reverse-phase HPLC with UV detection, for accurate quantification. Ensure proper calibration and controls. | |
| Precipitation of Cyclo(Phe-Phe) from solution. | The concentration of Cyclo(Phe-Phe) exceeds its solubility at the given pH and temperature. | Determine the solubility of Cyclo(Phe-Phe) under your experimental conditions. You may need to adjust the concentration or the composition of your solvent system. |
Quantitative Data on pH-Dependent Stability of Cyclic Peptides
| pH | Compound | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 1.0 | cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH | 70 | Qualitatively high degradation | - | [1] |
| 3.0 | cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH | 70 | Optimal Stability (lowest degradation) | - | [1] |
| 5.0 | cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH | 70 | Moderate degradation | - | [1] |
| 7.0 | cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | 50 | 30-fold more stable than linear form | - | [2] |
| >8.0 | cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | 50 | Dramatically decreased stability | - | [2] |
| 11.0 | cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH | 70 | Qualitatively high degradation | - | [1] |
Experimental Protocol: pH Stability Study of Cyclo(Phe-Phe)
This protocol outlines a general procedure to assess the stability of Cyclo(Phe-Phe) at different pH values.
1. Materials and Reagents:
-
Cyclo(Phe-Phe) (high purity)
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11). Recommended buffers:
-
pH 3: Citrate buffer
-
pH 5: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer
-
pH 11: Carbonate-bicarbonate buffer
-
-
High-purity water (Milli-Q or equivalent)
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Temperature-controlled incubator or water bath
-
HPLC system with a C18 reverse-phase column and UV detector (detection at ~210-220 nm)
-
pH meter
-
Autosampler vials
2. Experimental Workflow Diagram:
3. Procedure:
-
Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, 9, and 11) with a concentration of approximately 50 mM.
-
Stock Solution Preparation: Accurately weigh a known amount of Cyclo(Phe-Phe) and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile or methanol) before diluting with high-purity water to a final known concentration.
-
Sample Preparation: For each pH value, add a known volume of the Cyclo(Phe-Phe) stock solution to a known volume of the respective buffer solution in an autosampler vial to achieve the desired final concentration (e.g., 1 mg/mL).
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration of Cyclo(Phe-Phe).
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 37°C or 50°C for accelerated stability testing).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Quantify the peak area of Cyclo(Phe-Phe) at each time point.
-
-
Data Analysis:
-
Plot the concentration of Cyclo(Phe-Phe) as a function of time for each pH.
-
Determine the order of the degradation reaction (typically pseudo-first-order for hydrolysis).
-
Calculate the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Degradation Pathway of Cyclo(Phe-Phe)
The primary degradation pathway of Cyclo(Phe-Phe) is hydrolysis, which can be catalyzed by both acid and base.
References
Technical Support Center: Cyclo(Phe-Phe) NMR Spectroscopy
Welcome to the technical support center for troubleshooting NMR spectrum artifacts of Cyclo(Phe-Phe). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during NMR analysis of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of Cyclo(Phe-Phe) shows unexpected peaks. What are the likely sources?
A1: Unexpected peaks in your NMR spectrum are often due to solvent impurities or contaminants from your experimental setup. Deuterated solvents, while highly enriched, always contain residual protonated solvent molecules. Water is also a very common contaminant.
-
Residual Solvents: Peaks from common laboratory solvents like acetone, ethyl acetate, or dichloromethane (B109758) can appear if your sample is not thoroughly dried.
-
Water: A broad singlet peak, typically between 1.5-4.8 ppm depending on the solvent and temperature, is indicative of water contamination.[1] In protic deuterated solvents like D2O or CD3OD, this peak can be quite large.
-
Grease: Silicon grease from glassware joints can introduce broad signals, usually between 0-1 ppm.
-
Sample Degradation: Although Cyclo(Phe-Phe) is relatively stable, exposure to harsh acidic or basic conditions could lead to hydrolysis or other side reactions, resulting in new sets of peaks.
Q2: The peaks in my spectrum are broad and poorly resolved. What could be the cause?
A2: Broad peaks in the NMR spectrum of Cyclo(Phe-Phe) can arise from several factors related to sample preparation, instrument settings, or the inherent properties of the molecule itself.
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Careful shimming of the spectrometer is crucial for obtaining sharp lines.
-
Sample Aggregation: At higher concentrations, cyclic peptides like Cyclo(Phe-Phe) can aggregate.[1][2] This leads to slower molecular tumbling and, consequently, broader NMR signals. Consider diluting your sample or acquiring the spectrum at an elevated temperature to disrupt aggregation.
-
Conformational Exchange: Diketopiperazines can exist in different conformations in solution. If the rate of exchange between these conformations is on the same timescale as the NMR experiment, it can lead to significant line broadening.[3] Acquiring spectra at different temperatures can help to either sharpen the signals (by moving into the fast or slow exchange regime) or to observe the individual conformers.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If you suspect metal contamination, consider treating your sample with a chelating agent.
Q3: I am having trouble assigning the protons of the phenylalanine residues. What are the expected chemical shifts and coupling constants?
A3: The chemical shifts of the phenylalanine protons in Cyclo(Phe-Phe) can be influenced by the solvent and the peptide's conformation. Below is a table of approximate 1H and 13C chemical shifts for the phenylalanine residue in a similar cyclic dipeptide, Cyclo(L-Phe-L-Pro), in CDCl3, which can serve as a useful guide.
Table 1: Approximate 1H and 13C NMR Chemical Shifts for the Phenylalanine Residue in a Cyclic Dipeptide System (in CDCl3)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| α-CH | 4.32 (dd) | 56.31 |
| β-CH2 | 2.84 (dd), 3.60 (m) | 36.80 |
| Aromatic-CH (ortho) | 7.25 (d) | 129.27 |
| Aromatic-CH (meta) | 7.38 (t) | 129.17 |
| Aromatic-CH (para) | 7.31 (t) | 127.60 |
| Carbonyl (C=O) | - | 165.05 |
| Aromatic-C (quaternary) | - | 135.77 |
Data adapted from a study on Cyclo(L-Phe-L-Pro) and should be used as a reference. Actual shifts for Cyclo(Phe-Phe) may vary.
Table 2: Typical Proton-Proton Coupling Constants (J-values)
| Coupling | Type | Typical Value (Hz) |
|---|---|---|
| 3JαH-βH | Vicinal | 3-10 |
| 2JβH-β'H | Geminal | ~14-15 |
| 3Jortho-meta | Aromatic | 7-8 |
These values are typical for amino acid residues and can help in assigning the spin systems in your 2D NMR spectra.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Common Contaminant Peaks
This guide provides a systematic approach to identifying and dealing with common impurities in your NMR spectrum.
Experimental Protocol: D2O Exchange
To confirm the presence of exchangeable protons (like NH or OH from water), add a small drop of deuterium (B1214612) oxide (D2O) to your NMR sample, shake gently, and re-acquire the 1H spectrum. Peaks corresponding to exchangeable protons will decrease in intensity or disappear.
Table 3: Chemical Shifts of Common Laboratory Solvents in CDCl3
| Solvent | 1H Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Ethyl Acetate | 2.05 (s), 1.26 (t), 4.12 (q) | s, t, q |
| Water | 1.56 | singlet (broad) |
This is a partial list. Comprehensive tables are available in the literature.[1]
References
Technical Support Center: Enhancing Cyclic Peptide Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving good oral bioavailability for cyclic peptides?
A1: The main obstacles to the oral bioavailability of cyclic peptides are their susceptibility to degradation by proteases in the gastrointestinal tract and their inherently low permeability across the intestinal epithelium.[1] Additional challenges include rapid clearance from the body and potential for poor solubility.[1][2]
Q2: What are the most common chemical modification strategies to improve the bioavailability of cyclic peptides?
A2: Common chemical modification strategies aim to increase metabolic stability and membrane permeability. These include:
-
N-methylation: Replacing an amide proton with a methyl group can protect against enzymatic degradation and encourage a more membrane-permeable conformation.[3][4]
-
Incorporation of non-canonical amino acids: Using D-amino acids or other unnatural amino acids can hinder recognition by proteases.[1]
-
Side-chain modifications: Altering side chains can influence the peptide's conformation and lipophilicity.[5]
-
Backbone cyclization: Head-to-tail, side-chain-to-side-chain, or other cyclization strategies enhance proteolytic resistance compared to linear peptides.[6][7][8]
Q3: How does the conformation of a cyclic peptide affect its bioavailability?
A3: The conformation of a cyclic peptide is critical for its ability to cross cell membranes. Orally bioavailable cyclic peptides often adopt a "closed" or "chameleon-like" conformation in nonpolar environments, like the cell membrane.[9][10] This conformation minimizes the solvent-exposed polar surface area, primarily by forming intramolecular hydrogen bonds, which shields the polar amide groups and presents a more lipophilic exterior to the membrane, thus facilitating passive diffusion.[5][11]
Q4: What are the standard in vitro assays for assessing the permeability of cyclic peptides?
A4: The two most common in vitro permeability assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay uses a lipid-infused artificial membrane to predict passive diffusion.[6][12][13] It is a high-throughput method for initial screening.
-
Caco-2 Cell Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, providing a more biologically relevant model that accounts for both passive diffusion and active transport mechanisms.[4][14]
Q5: How can I assess the metabolic stability of my cyclic peptide in the gastrointestinal tract?
A5: The metabolic stability of cyclic peptides can be evaluated in vitro by incubating them in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[7][8][15] SGF contains pepsin to simulate the stomach's enzymatic environment, while SIF contains pancreatin (B1164899) to mimic the enzymes in the small intestine. The degradation of the peptide over time is then monitored, typically by HPLC or LC-MS.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA/Caco-2 Assays
| Possible Cause | Troubleshooting Step | Rationale |
| High number of exposed polar groups (amide bonds). | 1. Introduce N-methylation: Systematically replace amide N-H groups with N-CH3.[3][4] 2. Promote intramolecular hydrogen bonding: Introduce conformational constraints (e.g., proline, D-amino acids) to favor a "closed" structure.[11] | N-methylation reduces the hydrogen bond donor count, and intramolecular hydrogen bonds can shield polar groups, both of which decrease the energy penalty for entering a lipid membrane.[5][10] |
| Suboptimal lipophilicity. | 1. Modify side chains: Introduce more lipophilic or more hydrophilic side chains to find an optimal balance. 2. Acylation/Lipidation: Attach a lipid chain to the peptide.[1] | Permeability is often a balance; the peptide must be soluble enough to reach the membrane but lipophilic enough to cross it. Lipidation can improve membrane interaction.[1] |
| High conformational flexibility. | 1. Introduce conformational constraints: Incorporate proline or other rigid amino acids. 2. Backbone cyclization strategies: Explore different points of cyclization to create a more rigid structure.[7][8] | A more rigid structure is less likely to have multiple conformations, some of which may be non-permeable. Rigidity can lock the peptide into a permeable conformation.[6] |
Issue 2: Rapid Degradation in Simulated Gastric/Intestinal Fluid
| Possible Cause | Troubleshooting Step | Rationale |
| Cleavage by proteases (e.g., pepsin, trypsin, chymotrypsin). | 1. Incorporate D-amino acids: Replace L-amino acids at potential cleavage sites with their D-isomers.[1] 2. N-methylation: N-methylate the amide bonds at or near cleavage sites.[3][4] 3. Use non-canonical amino acids: Introduce amino acids that are not recognized by common proteases.[1] | Proteases are stereospecific and often cannot cleave peptide bonds involving D-amino acids or N-methylated residues.[1] |
| Unstable cyclization linkage. | 1. Explore different cyclization chemistries: If using a disulfide bridge, consider a more stable thioether or amide bond cyclization.[16][17] | Disulfide bonds can be susceptible to reduction in the biological environment. Amide or thioether bonds are generally more robust. |
Issue 3: Inconsistent or Unreliable Quantification in Plasma/Tissue Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Poor recovery during sample preparation. | 1. Optimize protein precipitation: Test different organic solvents (e.g., acetonitrile, methanol) and acids (e.g., trichloroacetic acid) for precipitating plasma proteins to maximize peptide recovery.[18] 2. Use solid-phase extraction (SPE): Develop an SPE protocol to selectively isolate the peptide from the biological matrix. | The choice of precipitation agent can significantly impact the amount of peptide that remains in the supernatant for analysis. SPE can provide a cleaner, more concentrated sample. |
| Matrix effects in LC-MS analysis. | 1. Use a stable isotope-labeled internal standard: Synthesize a version of your peptide with ¹³C or ¹⁵N labels to use as an internal standard. 2. Improve chromatographic separation: Modify the HPLC gradient to better separate the peptide from co-eluting matrix components. | A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for more accurate quantification.[19] |
| Low sensitivity. | 1. Optimize MS parameters: Adjust source parameters (e.g., spray voltage, gas flows) and fragmentation parameters for your specific peptide. 2. Consider a different analytical technique: For some applications, quantitative NMR (qNMR) may be a suitable alternative that is less prone to matrix effects.[19][20] | Fine-tuning the mass spectrometer can significantly enhance the signal for your peptide. qNMR offers an orthogonal method for quantification. |
Data Summary Tables
Table 1: Impact of Common Strategies on Cyclic Peptide Properties
| Strategy | Primary Goal | Effect on Permeability | Effect on Stability | Key Considerations |
| N-Methylation | Increase permeability & stability | Generally increases[3][4] | Generally increases[1] | Can alter conformation and biological activity. |
| D-Amino Acid Substitution | Increase stability | Variable/context-dependent | Significantly increases[1] | Can impact target binding and conformation. |
| Side-Chain Modification | Modulate lipophilicity & conformation | Can increase or decrease | Variable | Aims to balance solubility and permeability.[5] |
| Backbone Cyclization | Increase stability & constrain conformation | Generally increases (vs. linear) | Significantly increases[6] | Ring strain and cyclization site are critical.[21] |
| Formulation with Enhancers | Increase absorption | Increases | Protects from degradation | Requires co-formulation; enhancer may have side effects.[1] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Dosing: Add the cyclic peptide solution (in HBSS) to the apical (A) side of the monolayer. Add fresh HBSS to the basolateral (B) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side. At the final time point, also collect a sample from the apical side.
-
Quantification: Analyze the concentration of the cyclic peptide in the samples using a validated LC-MS/MS method.[22]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Protocol 2: Stability Assay in Simulated Intestinal Fluid (SIF)
-
SIF Preparation: Prepare SIF powder according to USP standards, which typically includes pancreatin, salts, and a specific pH (around 6.8).
-
Peptide Incubation: Dissolve the cyclic peptide in a minimal amount of a co-solvent (e.g., DMSO) and then dilute into the SIF solution to the desired final concentration.
-
Time Course Sampling: Incubate the solution at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity in the aliquot by adding an organic solvent (e.g., acetonitrile) or a strong acid.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated enzymes and proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining intact peptide using a reverse-phase HPLC method with UV detection or an LC-MS method.[7][8]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in SIF.
Visualizations
Caption: Iterative workflow for optimizing cyclic peptide bioavailability.
Caption: Decision tree for troubleshooting low peptide permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. xtalks.com [xtalks.com]
- 22. mRNA development with quantitative expression analysis [news.pda.org]
Validation & Comparative
Cyclo(Phe-Phe) vs. Linear Phe-Phe: A Comparative Guide to Bioactivity
In the landscape of peptide-based drug discovery, the conformation of a molecule plays a pivotal role in its biological activity. The cyclization of linear peptides is a common strategy to enhance therapeutic properties. This guide provides a detailed comparison of the bioactivity of the cyclic dipeptide cyclo(Phe-Phe) and its linear counterpart, Phe-Phe, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. This analysis is supported by experimental data and detailed methodologies to assist researchers in the fields of pharmacology and drug development.
Superior Bioactivity of the Cyclic Scaffold
Cyclic peptides generally exhibit enhanced biological activity compared to their linear analogs due to increased conformational rigidity and stability.[1] This structural constraint can lead to higher receptor binding affinity and greater resistance to enzymatic degradation.[2][3]
A notable example highlighting this principle is a study on cyclic peptides containing a Pro-Pro-Phe-Phe sequence, which demonstrated cytotoxic and cytostatic effects on melanoma cells. In contrast, a linear derivative of one of these peptides, P11, showed no effect on the same cancer cells, underscoring the critical role of the cyclic structure for its anticancer activity.[4]
Further evidence comes from a study on cyclo(phenylalanine-proline), which was found to induce DNA damage in mammalian cells through the generation of reactive oxygen species. The linear version of this dipeptide, Phe-Pro, did not exhibit this cytotoxic mechanism.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of cyclo(Phe-Phe) and related cyclic dipeptides. A direct comparison with linear Phe-Phe is often unavailable in the literature, reflecting a common gap in peptide research.
| Bioactivity | Peptide | Assay | Cell Line / Organism | Result (IC50 / MIC) | Reference |
| Anticancer | Cyclo(Phe-Pro) | Growth Inhibition | HT-29, MCF-7, HeLa | > 50% inhibition at 10 mM | [5] |
| Cyclo(L-Phe-D-Pro) | Cytotoxicity | HCT-116 | IC50 = 38.9 µM | [6] | |
| Cyclo(D-Phe-D-Pro) | Cytotoxicity | HCT-116 | IC50 = 94.0 µM | [6] | |
| Antimicrobial | [DipR]5 (cyclic) | MIC | S. pneumoniae | 0.39 µM | [7] |
| (DipR)4R (linear) | MIC | S. pneumoniae | 0.39 µM | [7] | |
| [DipR]5 (cyclic) | MIC | MRSA | 3.1 µM | [7] | |
| (DipR)4R (linear) | MIC | MRSA | 1.6 µM | [7] | |
| Enzyme Inhibition | Cyclo(L-Phe-L-Phe) | Acetylcholinesterase Inhibition | - | IC50 ≈ 3.4 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test peptide and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a peptide against a specific microorganism.
-
Inoculum Preparation: Grow bacteria overnight and dilute in Mueller-Hinton Broth (MHB) to a concentration of 2–7 x 10^5 colony-forming units (CFU)/ml.[10]
-
Peptide Dilution: Prepare serial dilutions of the test peptide in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) in polypropylene (B1209903) microtiter plates.[10]
-
Incubation: Add 100 µL of the bacterial suspension and 11 µL of the peptide solution to each well. Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest peptide concentration that inhibits visible bacterial growth.[10]
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
This assay, based on the Ellman method, measures the inhibition of AChE activity.
-
Reagent Preparation: Prepare stock solutions of the test peptide, AChE, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[11][12]
-
Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, the test peptide at various concentrations, and the AChE solution.[11][13]
-
Initiation of Reaction: Start the reaction by adding ATCI to the wells.[13]
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine (B1204863) with DTNB.[14]
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from a dose-response curve.[11][12]
Signaling Pathways
The enhanced bioactivity of cyclic dipeptides is often attributed to their ability to modulate specific cellular signaling pathways. In cancer, these pathways are frequently dysregulated, leading to uncontrolled cell proliferation and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Aberrant activation of this pathway is common in many cancers.[15] Some bacterial cyclodipeptides have been shown to inhibit the phosphorylation of Akt, a key component of this pathway, suggesting a potential mechanism for their anticancer effects.[16]
Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory role of cyclo(Phe-Phe).
Ras-ERK Pathway
The Ras-ERK pathway, also known as the MAPK/ERK pathway, is another critical signaling route that controls cell proliferation, differentiation, and survival.[17][18] This pathway is also frequently hyperactivated in various cancers.[19]
Caption: The Ras-ERK (MAPK) signaling pathway with a potential point of inhibition by cyclo(Phe-Phe).
Conclusion
The available evidence strongly suggests that cyclo(Phe-Phe) and related cyclic dipeptides possess a range of significant biological activities that are often superior to their linear counterparts. The rigid, cyclic structure appears to be a key determinant of their enhanced anticancer, antimicrobial, and enzyme inhibitory effects. While direct comparative data for cyclo(Phe-Phe) and linear Phe-Phe remains limited, the general principles of peptide cyclization and the existing studies on analogous compounds provide a compelling rationale for prioritizing cyclic scaffolds in the design of novel peptide-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of cyclo(Phe-Phe) and to expand our understanding of the structure-activity relationships that govern the bioactivity of these promising molecules.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DKP Cyclo(L-Phe-L-Phe) Found in Chicken Essence Is a Dual Inhibitor of the Serotonin Transporter and Acetylcholinesterase | PLOS One [journals.plos.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 12. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Acetylcholinesterase Inhibitory Peptides from Yellowfin Tuna Pancreas Using Moderate Ultrasound-Assisted Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. attogene.com [attogene.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Biological Targets of Cyclo(Phe-Phe): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Phe-Phe) has emerged as a molecule of interest in biomedical research, demonstrating a range of biological activities. This guide provides a comparative analysis of its validated biological targets, supported by experimental data, to offer an objective overview of its performance and potential therapeutic applications.
Anticancer Activity: A Promising Cytotoxic Agent
Cyclo(Phe-Phe) and its analogs have shown notable anticancer properties across various studies. While specific quantitative data for Cyclo(Phe-Phe) remains to be extensively published, related compounds have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the related cyclic dipeptide Cyclo(L-Phe-L-Pro) has exhibited marked cytotoxicity.
Table 1: Comparative Anticancer Activity of Cyclo(L-Phe-L-Pro)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Colon Carcinoma | 21.4 |
| OVCAR-8 | Ovarian Carcinoma | 18.3 |
| SF-295 | Glioblastoma | 16.0 |
It is important to note that another study reported an IC50 value of 10 µM for Cyclo(D-Tyr-D-Phe) against A549 human lung cancer cells[1]. The anticancer activity of these cyclic dipeptides is often attributed to the induction of apoptosis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of Cyclo(Phe-Phe) on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Phe-Phe)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Phe-Phe) in complete culture medium and add to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: In Vitro Anticancer Evaluation
Dual Inhibition of Acetylcholinesterase and Serotonin (B10506) Transporter
A significant finding has identified Cyclo(L-Phe-L-Phe) as a dual inhibitor of both acetylcholinesterase (AChE) and the serotonin transporter (SERT). This dual activity suggests its potential in the development of therapeutics for neurological disorders where both cholinergic and serotonergic systems are implicated, such as Alzheimer's disease with associated depression.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Cyclo(Phe-Phe)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (Cyclo(Phe-Phe)) at various concentrations. Include a control without the inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Cyclo(Phe-Phe) and determine the IC50 value.
Signaling Pathway: Cholinergic and Serotonergic Neurotransmission
Conclusion
Cyclo(Phe-Phe) and its analogs represent a promising class of bioactive molecules with potential applications in oncology and neurology. Their demonstrated cytotoxicity against cancer cells and the intriguing dual inhibition of acetylcholinesterase and the serotonin transporter warrant further in-depth investigation. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings, paving the way for the potential development of novel therapeutics based on the Cyclo(Phe-Phe) scaffold. Further studies are essential to elucidate the precise mechanisms of action and to establish a comprehensive profile of their efficacy and safety.
References
Cyclo(Phe-Phe): A Comparative Analysis of In Vitro and In Vivo Research
Cyclo(Phe-Phe), a cyclic dipeptide composed of two phenylalanine residues, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo studies conducted on Cyclo(Phe-Phe), offering researchers, scientists, and drug development professionals a detailed overview of its performance and therapeutic potential. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of associated signaling pathways.
In Vitro Studies: Unraveling Cellular Mechanisms
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the biological effects of Cyclo(Phe-Phe). These investigations have primarily focused on its anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity
Cyclo(Phe-Phe) and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for Cyclo(Phe-Phe) are not extensively reported across a wide range of cancers, studies on related cyclodipeptides provide valuable insights into its potential. For instance, other cyclic dipeptides have shown activity against melanoma and cervical carcinoma cells. The proposed mechanism for its anticancer effects involves the induction of apoptosis, or programmed cell death. Research on the related compound, Cyclo(Phe-Pro), has shown that it can induce apoptosis in colon cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]
Table 1: Summary of In Vitro Anticancer Studies of Cyclo(Phe-Phe) and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result |
| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | Caspase-3 Activity Assay | Apoptosis Induction | Increased caspase-3 activity[1] |
| Related Cyclic Dipeptides | Melanoma Cells | Cytotoxicity Assay | Cell Viability | Reduction in cell viability[2] |
| Related Cyclic Dipeptides | HeLa (Cervical Cancer) | Cytotoxicity Assay | Cell Viability | Inhibition of cell growth |
Anti-inflammatory and Antioxidant Properties
In vitro models have revealed the potent anti-inflammatory and antioxidant capabilities of Cyclo(Phe-Phe). It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[3][4] A significant mechanism contributing to its antioxidant and hepatoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Cyclo(Phe-Phe) promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream antioxidant enzymes.
In Vivo Studies: Evaluating Systemic Effects and Efficacy
In vivo studies in animal models have provided crucial evidence for the therapeutic potential of Cyclo(Phe-Phe) and its analogs in a systemic context. These studies have primarily focused on its anti-inflammatory and hepatoprotective effects.
Anti-inflammatory Activity
The anti-inflammatory properties of cyclic peptides related to Cyclo(Phe-Phe) have been demonstrated in various mouse models of inflammation. For instance, a related cyclic tetrapeptide has been shown to be effective in reducing auricle edema and inhibiting inflammation induced by carrageenan.[3][5] These studies highlight the potential of Cyclo(Phe-Phe) as a therapeutic agent for inflammatory conditions.
Table 2: Summary of In Vivo Anti-inflammatory Studies of Cyclo(Phe-Phe) Analogs
| Animal Model | Compound | Route of Administration | Effect |
| Mouse model of auricle edema | Related cyclic tetrapeptide | Topical | Reduction in ear swelling[5] |
| Mouse model of carrageenan-induced inflammation | Related cyclic tetrapeptide | Injection | Inhibition of inflammatory cell infiltration[3] |
Hepatoprotective Effects
In a chick embryo model of liver injury, Cyclo(Phe-Phe) demonstrated significant hepatoprotective effects by alleviating oxidative stress. This in vivo study corroborated the in vitro findings regarding the activation of the Nrf2 pathway as the underlying mechanism of action.
Toxicity Profile
Information regarding the in vivo toxicity of Cyclo(Phe-Phe) is limited. However, studies on related cyclic peptides have shown them to be of low toxicity in mice.[2] Further comprehensive acute and chronic toxicity studies are necessary to establish a complete safety profile for Cyclo(Phe-Phe).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the in vitro and in vivo evaluation of Cyclo(Phe-Phe).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Phe-Phe) for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimate male Swiss albino mice for one week under standard laboratory conditions.
-
Compound Administration: Administer Cyclo(Phe-Phe) or a control vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: After a specific period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathways and Molecular Mechanisms
The biological activities of Cyclo(Phe-Phe) are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways identified in the literature.
Nrf2 Signaling Pathway Activation
Caption: Nrf2 pathway activation by Cyclo(Phe-Phe).
Experimental Workflow for In Vitro and In Vivo Analysis
References
- 1. The Immunosuppressive Properties of Cyclo-[ D-Pro-Pro- β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro- β3-HoPhe-Phe-] Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Benchmarking Cyclo(Phe-Phe) Against Known Apoptosis-Inducing Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cyclic dipeptide Cyclo(Phe-Phe) and its potential as an anticancer agent, benchmarked against established inhibitors known to induce apoptosis. While the anticancer properties of Cyclo(Phe-Phe) and related compounds have been noted, a comprehensive quantitative comparison with known inhibitors is an area of ongoing research. This document aims to bridge this gap by presenting available data, outlining detailed experimental protocols for comparative analysis, and providing a framework for future research.
Introduction to Cyclo(Phe-Phe)
Cyclo(Phe-Phe), a cyclic dipeptide, belongs to the diketopiperazine class of compounds. Cyclic dipeptides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects.[1] Studies on cyclic dipeptides suggest that their anticancer activity may stem from their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] The proposed mechanism for related compounds involves the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[3]
Comparative Analysis of Inhibitory Activity
A direct quantitative comparison of the inhibitory activity of Cyclo(Phe-Phe) against various cancer cell lines is limited by the availability of specific IC50 values in publicly accessible literature. However, to provide a valuable benchmark, this guide presents a comparative table of IC50 values for well-established anticancer agents that induce apoptosis, including Bcl-2 family inhibitors and standard chemotherapeutic drugs. This table serves as a reference for the expected potency of compounds acting through similar mechanisms.
Table 1: Comparative IC50 Values of Apoptosis-Inducing Anticancer Agents
| Compound/Drug | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| Cyclo(Phe-Phe) | Apoptosis induction (putative), Bcl-2 modulation (putative) | Various | Data not available | - |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w inhibitor | Various | 0.064 - 0.12 | [4] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w inhibitor | Various | <0.001 - 0.55 | [4] |
| Venetoclax | Selective Bcl-2 inhibitor | Various | Varies by cell line | [5] |
| Cisplatin | DNA cross-linking, apoptosis induction | Various | Highly variable | [6] |
| Doxorubicin | Topoisomerase II inhibition, apoptosis induction | Ovarian Cancer Cells | Varies by cell line and exposure time | [7] |
| Paclitaxel | Microtubule stabilization, apoptosis induction | Various | Varies by cell line | [8] |
Note: IC50 values for Cisplatin and other standard chemotherapeutics can vary significantly depending on the cell line and experimental conditions.[6]
Proposed Signaling Pathway for Cyclo(Phe-Phe)-Induced Apoptosis
The anticipated mechanism of action for Cyclo(Phe-Phe) in cancer cells involves the intrinsic apoptosis pathway, initiated by an increase in intracellular reactive oxygen species (ROS). This oxidative stress is hypothesized to modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Proposed signaling pathway of Cyclo(Phe-Phe)-induced apoptosis.
Experimental Protocols
To facilitate the direct comparison of Cyclo(Phe-Phe) with other inhibitors, the following detailed experimental protocols are provided.
Cell Viability and IC50 Determination via MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Phe-Phe) and known inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow
The following diagram illustrates a general workflow for benchmarking a novel compound like Cyclo(Phe-Phe) against known inhibitors.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
Cyclo(Phe-Phe) presents a promising scaffold for the development of novel anticancer therapeutics. The proposed mechanism of apoptosis induction via ROS generation and Bcl-2 family modulation aligns with established anticancer strategies. However, to fully assess its potential, rigorous experimental validation is required to determine its potency (IC50) across a panel of cancer cell lines.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of Cyclo(Phe-Phe) in various cancer cell lines.
-
Mechanism elucidation: Further investigating the specific molecular targets and signaling pathways affected by Cyclo(Phe-Phe).
-
In vivo studies: Evaluating the efficacy and safety of Cyclo(Phe-Phe) in preclinical animal models of cancer.
By following the outlined experimental protocols and using the provided comparative data as a benchmark, researchers can systematically evaluate the therapeutic potential of Cyclo(Phe-Phe) and contribute to the development of new and effective cancer treatments.
References
- 1. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Cyclo(Phe-Phe) Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Phe-Phe) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The rigid backbone of the diketopiperazine ring provides a valuable scaffold for designing novel therapeutic agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of Cyclo(Phe-Phe) analogs, supported by experimental data, to aid in the development of next-generation therapeutics.
Anticancer Activity: A Tale of Stereochemistry and Substitution
The anticancer potential of Cyclo(Phe-Phe) analogs is profoundly influenced by the stereochemistry of the constituent amino acids and the nature of substitutions on the aromatic rings. Numerous studies have demonstrated that these modifications can significantly impact cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Cyclo(Phe-Phe) analogs against a panel of human cancer cell lines. This data highlights the critical role of stereochemistry and functional group modifications in determining anticancer potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon Carcinoma) | 21.4 (µg/mL) | [1] |
| OVCAR-8 (Ovarian Carcinoma) | 18.3 (µg/mL) | [1] | |
| SF-295 (Glioblastoma) | 16.0 (µg/mL) | [1] | |
| Cyclo(D-Phe-D-Pro) | HCT-116 (Colon Carcinoma) | 94.0 | [1] |
| Cyclo(L-Phe-D-Pro) | HCT-116 (Colon Carcinoma) | 38.9 | [1] |
| Penicillatide B (3-hydroxy Cyclo(L-Phe-D-Pro)) | HCT-116 (Colon Carcinoma) | 23.0 | [1] |
| Cyclo(L-Phe-2-OH-D-Pro) | HCT-116 (Colon Carcinoma) | 30 (µg/mL) | [1] |
| MCF7 (Breast Cancer) | 30 (µg/mL) | [1] | |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | 10 | [2] |
| CLA (cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe)) | DMBC29 (Melanoma) | 9.42 | [3] |
| DMBC28 (Melanoma) | 11.96 | [3] | |
| P11 (cyclo(Pro-homoPro-β3homoPhe-Phe)) | DMBC29 (Melanoma) | 40.65 | [3] |
Key SAR Insights for Anticancer Activity:
-
Stereochemistry is a critical determinant of cytotoxicity. For instance, Cyclo(L-Phe-D-Pro) exhibits significantly higher potency against HCT-116 cells compared to its Cyclo(D-Phe-D-Pro) diastereomer.[1]
-
Hydroxylation of the proline ring can enhance anticancer activity. Penicillatide B, a hydroxylated analog of Cyclo(L-Phe-D-Pro), shows improved cytotoxicity.[1]
-
The presence of a tyrosine residue can confer potent anticancer effects. Cyclo(D-Tyr-D-Phe) demonstrates significant activity against A549 lung cancer cells.[2]
-
Larger cyclic peptides containing the Pro-Pro-Phe-Phe motif, such as CLA, can exhibit potent anti-melanoma activity. [3]
Mechanism of Action: Induction of Apoptosis
Several Cyclo(Phe-Phe) analogs exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. The intrinsic apoptotic pathway is a common mechanism, characterized by the activation of a cascade of enzymes called caspases.
Studies have shown that compounds like Cyclo(Phe-Pro) can induce apoptosis in colon cancer cells, a process that involves the activation of caspase-3.[4] This activation leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.
Antimicrobial Activity: Targeting Bacteria and Fungi
Cyclo(Phe-Phe) and its analogs also exhibit a range of antimicrobial activities against various pathogenic bacteria and fungi. Their efficacy is dependent on the specific microbial strain and the chemical structure of the cyclic dipeptide.
Comparative Antimicrobial Susceptibility
The following table presents the minimum inhibitory concentration (MIC) values for selected Cyclo(Phe-Phe) analogs against different microorganisms.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 | [2] |
| Proteus mirabilis | 2 | [2] | |
| Cyclo(L-Phe-L-Pro) | Broad-spectrum antibacterial properties reported | - | [2][5] |
| Cyclo(L-Trp-L-Pro) | Broad-spectrum antifungal properties reported | - | [5] |
| Cyclo(L-Trp-L-Trp) | Broad-spectrum antifungal properties reported | - | [5] |
Key SAR Insights for Antimicrobial Activity:
-
The D-configuration of amino acids can lead to potent antibacterial activity. Cyclo(D-Tyr-D-Phe) is highly effective against Staphylococcus epidermis and Proteus mirabilis.[2]
-
The specific amino acid residues significantly influence the antimicrobial spectrum. While Cyclo(Phe-Pro) shows broad antibacterial activity, tryptophan-containing analogs like Cyclo(Trp-Pro) and Cyclo(Trp-Trp) exhibit broad-spectrum antifungal properties.[5]
Antiviral Activity: A Promising Frontier
Recent research has highlighted the potential of Cyclo(Phe-Phe) derivatives as antiviral agents. These compounds can interfere with viral replication processes, offering a novel approach to combating viral infections.
A notable example is the cyclic tetrapeptide cyclo(Pro-Pro-β3-homoPhe-Phe) (denoted as 4B8M), which has demonstrated significant inhibitory effects against Human Adenovirus C serotype 5 (HAdV-5) and Herpes Simplex Virus type-1 (HSV-1).[6] The proposed mechanism of action involves the induction of prostaglandin (B15479496) E2 (PGE2), which then acts via EP2/EP4 receptors in epithelial cells to inhibit viral replication.[6]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activities of Cyclo(Phe-Phe) analogs.
Cytotoxicity and Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Cyclo(Phe-Phe) analogs. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the Cyclo(Phe-Phe) analogs in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial or fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.
-
Virus and Compound Addition: Add a standardized amount of virus and serial dilutions of the Cyclo(Phe-Phe) analog to the cell monolayers.
-
Incubation: Incubate the plates at 37°C and observe daily for the appearance of viral cytopathic effects (CPE), such as cell rounding and detachment.
-
CPE Evaluation: After a set incubation period (e.g., 2-5 days), score the wells for the presence or absence of CPE.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is determined.
Conclusion
The structure-activity relationship studies of Cyclo(Phe-Phe) and its analogs have revealed critical insights for the design of potent and selective therapeutic agents. Stereochemistry, the nature of amino acid residues, and substitutions on the peptide scaffold are key factors that govern their anticancer, antimicrobial, and antiviral activities. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and optimization of these promising compounds. Further research focusing on in vivo efficacy, toxicity profiling, and elucidation of detailed mechanisms of action will be essential for translating these findings into clinical applications.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Cyclic D,L-α-Peptides: Targeting a General Biochemical Pathway in Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of a Cyclic Pro-Pro-β3-HoPhe-Phe Tetrapeptide against HSV-1 and HAdV-5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclo(Phe-Phe): A Procedural Guide for Laboratory Professionals
I. Pre-Disposal Safety and Hazard Identification
Before initiating any disposal procedures, a thorough risk assessment is crucial. Although specific hazard data for Cyclo(Phe-Phe) is limited, it is prudent to treat it as a potentially hazardous substance. All waste containing Cyclo(Phe-Phe) should be managed as chemical waste.
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment should be worn when handling Cyclo(Phe-Phe) for disposal:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory | Fume Hood or Respirator | N/A | Recommended when handling powder to avoid inhalation. |
II. Step-by-Step Disposal Protocol
The disposal of Cyclo(Phe-Phe) must adhere to all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated items such as weighing papers, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If Cyclo(Phe-Phe) is dissolved in a solvent, the solution must be collected in a labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
2. Waste Collection and Containment:
-
Containers: Use containers that are chemically compatible with Cyclo(Phe-Phe) and any solvents used. The original product container can often be repurposed for waste collection. Ensure containers are in good condition and have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Cyclo(Phe-Phe)" or "Cyclo(L-phenylalanyl-L-phenylalanyl)," and the approximate concentration and quantity.[1][2] The date of waste accumulation should also be included.[3]
3. Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area.[4]
-
The storage area should be away from incompatible materials to prevent accidental reactions.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal service.[3][5]
-
Incineration: A common and recommended disposal method for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7] This should be carried out by the licensed disposal facility.
-
Do Not Dispose in General Waste or Drains: Never dispose of Cyclo(Phe-Phe) or its containers in the regular trash or down the sanitary sewer.[5] This can lead to environmental contamination and is a violation of regulations.
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[6]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Phe-Phe).
Caption: A flowchart illustrating the step-by-step process for the safe disposal of Cyclo(Phe-Phe) waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of Cyclo(Phe-Phe) waste, fostering a culture of safety and environmental stewardship. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. echemi.com [echemi.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
